beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
Description
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Properties
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPKUZZRGKREJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223268 | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-86-7 | |
| Record name | β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BETA,BETA,5,5-TETRAMETHYL-1,3-DIOXANE-2-ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACS5X9K6VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (CAS 7299-86-7)
This guide provides a comprehensive technical overview of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a notable heterocyclic compound with applications in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights into its utility.
Introduction: A Structurally Unique Building Block
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, with the CAS number 7299-86-7, is a substituted 1,3-dioxane derivative. Its structure, featuring a six-membered heterocyclic ring with two oxygen atoms, is adorned with four methyl groups at the β and 5-positions, and an ethanol substituent at the 2-position. This unique arrangement of sterically hindering methyl groups and a reactive hydroxyl functionality makes it a valuable intermediate in organic synthesis. The 1,3-dioxane core serves as a stable protecting group for 1,3-diols and carbonyl compounds under neutral to basic conditions, while being readily cleavable under acidic conditions. This characteristic, combined with the potential for further functionalization of the ethanol side chain, positions this molecule as a versatile tool in the synthesis of complex organic molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7299-86-7 | [1][2] |
| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | [1] |
| Molecular Formula | C₁₀H₂₀O₃ | [1][3] |
| Molecular Weight | 188.26 g/mol | [1][3] |
| Appearance | Solid (at standard conditions) | [2] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Mechanism
The primary route for the synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is the acid-catalyzed acetalization of 3-hydroxy-2,2-dimethylpropanal with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is a classic example of the formation of a cyclic acetal, a cornerstone of protecting group chemistry in organic synthesis.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key disconnection at the acetal carbon, leading back to the precursor aldehyde and diol.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Protocol: Acid-Catalyzed Acetalization
This protocol outlines a standard laboratory procedure for the synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.
Materials:
-
3-Hydroxy-2,2-dimethylpropanal
-
2,2-Dimethyl-1,3-propanediol (Neopentyl glycol)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or a similar aprotic solvent capable of forming an azeotrope with water
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-hydroxy-2,2-dimethylpropanal and 2,2-dimethyl-1,3-propanediol in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 0.1-1 mol%) to the reaction mixture.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.
Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the hydroxyl groups of the diol. The Dean-Stark apparatus is employed to drive the reversible acetalization reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle. Toluene is an excellent solvent for this purpose as it is relatively non-polar and forms a low-boiling azeotrope with water.
Chemical Reactivity and Stability
The reactivity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is primarily dictated by the 1,3-dioxane ring and the primary alcohol of the ethanol substituent.
-
Stability of the 1,3-Dioxane Ring: The cyclic acetal is stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. This stability makes it an effective protecting group for the parent aldehyde and diol.
-
Acid Lability: The key reactivity of the 1,3-dioxane ring is its susceptibility to hydrolysis under acidic conditions, which regenerates the original aldehyde and diol. This deprotection is a fundamental aspect of its use in multi-step syntheses.
-
Reactions of the Hydroxyl Group: The primary alcohol of the ethanol side chain can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
Caption: Key reaction pathways of the target molecule.
Potential Applications in Research and Development
While specific, large-scale industrial applications for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol are not widely documented, its structural features suggest its utility as a chemical intermediate in several areas:
-
Fine Chemical Synthesis: As a protected diol-aldehyde, it can serve as a building block in the synthesis of more complex molecules, where the sequential unmasking of the functional groups is required.
-
Drug Discovery: Substituted 1,3-dioxanes have been investigated as scaffolds in medicinal chemistry. Although direct evidence for this specific compound is limited, related structures have shown potential as modulators of multidrug resistance in cancer cells and as ligands for various receptors. The presence of the hydroxyl group allows for the attachment of pharmacophores or linkers.
-
Materials Science: The diol precursor, neopentyl glycol, is a common monomer in the production of polyesters and polyurethanes. Derivatives like the title compound could potentially be used to introduce specific functionalities into polymer backbones.
Analytical Characterization
A robust analytical workflow is essential for confirming the identity and purity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the methyl groups, the methylene protons of the dioxane ring and the ethanol side chain, and the methine proton at the acetal center. The chemical shifts and coupling constants are invaluable for structural elucidation.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) at m/z 188 would be expected, along with characteristic fragment ions resulting from the cleavage of the dioxane ring and the ethanol side chain.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the acetal group (typically in the 1200-1000 cm⁻¹ region) and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).
Caption: Analytical workflow for characterization.
Safety and Handling
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is a valuable heterocyclic compound with a unique substitution pattern that imparts both stability and reactivity. Its synthesis via acid-catalyzed acetalization is a robust and well-understood process. While its primary role appears to be that of a chemical intermediate, its structural features hold potential for applications in fine chemical synthesis, drug discovery, and materials science. A comprehensive analytical approach is crucial for ensuring its quality and for its successful application in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this versatile molecule in their synthetic endeavors.
References
-
PubChem. beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet: β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol. [Link]
-
GSRS. This compound. [Link]
Sources
An In-depth Technical Guide to β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
Abstract
This technical guide provides a comprehensive scientific overview of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a substituted 1,3-dioxane derivative of interest in synthetic and medicinal chemistry. The guide elucidates the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it delves into the characteristic spectroscopic signatures for its identification and discusses the general reactivity and stability of the 1,3-dioxane scaffold. Drawing from the established biological activities of related 1,3-dioxane and 1,3-dioxolane derivatives, this document explores the potential applications of the target molecule in drug discovery and development, particularly in the realms of antimicrobial and anticancer research. All technical data is presented with clarity, and key processes are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, with the IUPAC name 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, is a heterocyclic organic compound featuring a 1,3-dioxane ring. This six-membered ring contains two oxygen atoms at positions 1 and 3 and is substituted at the 2 and 5 positions. The 1,3-dioxane moiety is a common structural motif in natural products and is frequently employed in organic synthesis as a protecting group for 1,3-diols and carbonyl compounds due to its stability under neutral to basic conditions and its susceptibility to acidic hydrolysis.
The structure of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is characterized by a neopentyl group at the 5-position of the dioxane ring and a 2-hydroxy-2-methylpropyl group at the 2-position. This substitution pattern contributes to the molecule's steric bulk and influences its conformational preferences and physicochemical properties.
Molecular Structure Diagram
Caption: Chemical structure of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | |
| Molecular Weight | 188.26 g/mol | |
| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | |
| CAS Number | 7299-86-7 | |
| Topological Polar Surface Area | 38.7 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Note: The properties listed above are computationally derived and should be confirmed by experimental analysis.
Proposed Synthesis Protocol
A robust and efficient synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol can be envisioned through the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol with 3-hydroxy-2,2-dimethylpropanal. This method is a standard and widely accepted procedure for the formation of 1,3-dioxanes.[1]
Retrosynthetic Analysis
The disconnection of the two C-O bonds of the acetal functionality in the target molecule leads to the two key starting materials: 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2,2-dimethylpropanal. The latter is a product of the condensation between formaldehyde and isobutyraldehyde.[2][3]
Retrosynthesis Diagram
Caption: Retrosynthetic pathway for the proposed synthesis.
Proposed Experimental Procedure
Materials:
-
2,2-dimethyl-1,3-propanediol (Neopentyl glycol)
-
3-hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Instrumentation:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stir bar, and a condenser, add 2,2-dimethyl-1,3-propanediol (1.0 equivalent) and toluene to fill the Dean-Stark trap.
-
Addition of Reagents: Add 3-hydroxy-2,2-dimethylpropanal (1.1 equivalents) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the acetalization will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reversible acetalization reaction towards the product by continuously removing the water by-product.[1]
-
Acid Catalyst: An acid catalyst, such as p-TsOH, is necessary to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the diol.
-
Toluene: Toluene serves as an azeotropic solvent to facilitate the removal of water.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove the acid catalyst and any water-soluble impurities.
-
Vacuum Distillation: Purification by vacuum distillation is suitable for this compound, which is expected to have a relatively high boiling point, to prevent thermal decomposition.
Spectroscopic Characterization (Predicted)
Definitive structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol are not available in the public domain, we can predict the key features based on the known spectra of its constituent moieties and related 1,3-dioxane derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
-
-CH₂-O- (Dioxane Ring): Two sets of signals for the axial and equatorial protons on C4 and C6 of the dioxane ring, likely appearing as doublets or multiplets.
-
-C(CH₃)₂- (Dioxane Ring): A singlet for the six equivalent protons of the two methyl groups at the 5-position.
-
-CH- (Acetal Proton): A triplet for the proton at the 2-position of the dioxane ring.
-
-C(CH₃)₂- (Side Chain): A singlet for the six equivalent protons of the two methyl groups on the side chain.
-
-CH₂OH (Side Chain): A singlet or doublet for the two protons of the methylene group adjacent to the hydroxyl group.
-
-OH (Hydroxyl Proton): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
-C(CH₃)₂- (Dioxane Ring): A signal for the quaternary carbon at the 5-position and a signal for the two equivalent methyl carbons.
-
-CH₂-O- (Dioxane Ring): A signal for the two equivalent methylene carbons at the 4 and 6-positions.
-
-CH- (Acetal Carbon): A signal for the acetal carbon at the 2-position, which is expected to be downfield due to the two adjacent oxygen atoms.
-
-C(CH₃)₂- (Side Chain): A signal for the quaternary carbon and a signal for the two equivalent methyl carbons on the side chain.
-
-CH₂OH (Side Chain): A signal for the methylene carbon attached to the hydroxyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.
-
C-O Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibrations of the acetal and alcohol functionalities.
Mass Spectrometry (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 188. Key fragmentation pathways for 1,3-dioxanes typically involve the loss of substituents at the 2-position and ring cleavage.[4][5][6]
Predicted Fragmentation Pathway
Caption: A simplified representation of potential fragmentation pathways.
Reactivity, Stability, and Handling
The reactivity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is primarily dictated by the 1,3-dioxane ring and the primary alcohol functionality.
-
Acid Sensitivity: The 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions, which will regenerate the starting diol and aldehyde. This property is often exploited for deprotection in organic synthesis.
-
Base and Nucleophile Stability: The acetal linkage is generally stable to bases and nucleophiles, making it an effective protecting group.
-
Oxidation and Reduction: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo reactions typical of alcohols, such as esterification and etherification.
-
Thermal Stability: The compound is expected to have good thermal stability, allowing for purification by distillation, preferably under reduced pressure to lower the boiling point.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.
-
Keep the container tightly closed.
-
Avoid contact with strong acids and oxidizing agents.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.
Potential Applications in Drug Discovery and Development
While there is no specific literature on the biological activity of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, the 1,3-dioxane and 1,3-dioxolane scaffolds are present in numerous biologically active molecules. This suggests that the title compound could serve as a valuable building block or lead compound in drug discovery programs.
-
Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of substituted 1,3-dioxolane and 1,3-dioxane derivatives.[7][8][9][10] The specific substitutions on the dioxane ring play a crucial role in determining the spectrum and potency of the antimicrobial activity. Therefore, β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol and its derivatives could be investigated as potential novel antimicrobial agents.
-
Anticancer Activity: Some 1,3-dioxane derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells.[11] The rigid dioxane scaffold can be used to present pharmacophoric groups in a specific spatial orientation, which is beneficial for receptor binding. The title compound could be a starting point for the synthesis of new anticancer agents.
-
Chiral Building Block: The 1,3-dioxane framework can be used to create chiral molecules that are important in the synthesis of enantiomerically pure drugs.[12] Although the title compound is achiral, its derivatives could be designed to incorporate stereocenters.
Potential Research Workflow
Caption: A proposed workflow for the exploration of biological applications.
Conclusion
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is a structurally interesting molecule with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical nature, a plausible synthetic route, and predicted spectroscopic characteristics. The known biological activities of related 1,3-dioxane derivatives suggest that this compound and its analogues could be promising candidates for the development of new therapeutic agents. Further experimental investigation is warranted to validate the proposed synthesis, fully characterize the compound, and explore its potential biological applications.
References
- BenchChem. (2025).
-
Çetinkaya, Y., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6763-6775. [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. [Link]
- Raskil'dina, G. Z., et al. (2023). Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives. Medical and Pharmaceutical Journal "Pulse", 25(1), 123-128.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Functionalized Derivatives from 2,4,4,6-Tetramethyl-1,3-dioxane. BenchChem Technical Notes.
- Vandewalle, M., et al. (1970). Studies in organic mass spectrometry. VI. Influence of alkylsubstituents on the fragmentation of 1,3-dioxane. Bulletin des Sociétés Chimiques Belges, 79(1-2), 111-120.
-
Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. [Link]
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Çetinkaya, Y., et al. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. Molecules, 16(8), 6763-6775. [Link]
- Shapovalov, A. A., et al. (2013). Antibacterial Activity of Substituted 1,3-Dioxolanes. Pharmaceutical Chemistry Journal, 47(3), 147-149.
- Anonymous. (2022). Synthesis and antimicrobial activity of functionally substituted 1,3-dioxacycloalkanes.
-
Wawrzyniak, P., et al. (2017). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 22(11), 1893. [Link]
- Anonymous. (2025). The Role of Dioxane Derivatives in Pharmaceutical Synthesis. Pharma Synthesis Insights.
-
Anonymous. (2024). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Chemistry Stack Exchange. [Link]
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PrepChem. (n.d.). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. [Link]
- Schwarz, H., et al. (1978). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Organic Mass Spectrometry, 13(2), 101-106.
- KR930003935B1. (1993). 2,2-dimethylpropane-1,3-diol production process.
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Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-2297. [Link]
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Kim, J., et al. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. Metabolites, 12(4), 321. [Link]
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SpectraBase. (n.d.). 5-NITRO-2,2,5-TRIMETHYL-m-DIOXANE. [Link]
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A Technical Guide to 2-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol: Nomenclature, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Systematic Nomenclature
In the landscape of organic synthesis, precision in molecular architecture is paramount. The compound often referred to by the common name "beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol" is a key synthetic intermediate whose utility is rooted in its specific structural features. However, for clarity and adherence to international standards, the systematic IUPAC (International Union of Pure and Applied Chemistry) name is 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol [1].
This nomenclature arises from a logical breakdown of the molecule's structure:
-
Parent Chain: The longest carbon chain containing the principal functional group (the hydroxyl group) is a propanol.
-
Substituents on Parent Chain: This propanol has two methyl groups at the second carbon (C2), making it a "2-methylpropan-1-ol". The C2 position also bears a complex substituent.
-
The Dioxane Substituent: The substituent is a 1,3-dioxane ring, which is a six-membered heterocycle with two oxygen atoms at positions 1 and 3. This ring is substituted with two methyl groups at the fifth carbon (C5), hence "5,5-dimethyl-1,3-dioxan".
-
Point of Attachment: The dioxane ring is attached to the propanol backbone via its second carbon (C2), leading to the final name: 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol.
The common name, while descriptive, uses older "beta" notation relative to the ethanol fragment, which can lead to ambiguity. The IUPAC name provides an unambiguous descriptor of the molecular structure, which is critical for reproducibility in research and development.
Physicochemical and Structural Properties
Understanding the physical properties of a synthetic intermediate is crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [1][2] |
| Molecular Weight | 188.26 g/mol | [1][2] |
| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | [1] |
| CAS Number | 7299-86-7 | [3] |
| Canonical SMILES | CC1(COC(OC1)C(C)(C)CO)C | [1] |
| InChIKey | ZNPKUZZRGKREJM-UHFFFAOYSA-N | [1] |
Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available databases[3]. These properties should be determined empirically for each synthesized batch.
Synthesis: The Acetalization of Neopentyl Glycol
The most common and efficient route for synthesizing 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol is through the acid-catalyzed acetalization reaction. This reaction forms a cyclic acetal, a robust protecting group for 1,3-diols.[4][5] The strategic importance of this class of compounds lies in their stability under neutral to basic conditions, allowing for selective reactions elsewhere in a molecule, followed by straightforward deprotection under acidic conditions.[6][7][8]
The synthesis involves the condensation of neopentyl glycol (2,2-dimethylpropane-1,3-diol) with 3-hydroxy-2,2-dimethylpropanal .
Rationale and Mechanistic Insight
The formation of the 1,3-dioxane ring is an equilibrium process. To drive the reaction toward the product (the cyclic acetal), the water generated as a byproduct must be removed, a direct application of Le Châtelier's principle. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. The reaction requires a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack by the diol's hydroxyl groups.
Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add neopentyl glycol (1.0 equiv.), 3-hydroxy-2,2-dimethylpropanal (1.05 equiv.), and a suitable solvent for azeotropic water removal (e.g., toluene or benzene).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.02 equiv.).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature. Quench the catalyst by adding a mild base, such as triethylamine (Et₃N) or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via acid-catalyzed acetalization.
Applications in Drug Development and Organic Synthesis
The primary utility of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol is as a protected building block. In multi-step syntheses, particularly in the development of complex active pharmaceutical ingredients (APIs), it is often necessary to mask certain functional groups to prevent them from reacting out of turn.
-
Protection of a 1,3-Diol: The core function of the 5,5-dimethyl-1,3-dioxane moiety is to protect a neopentyl glycol unit. This is crucial in syntheses where other parts of the molecule must undergo reactions that would otherwise affect the diol, such as oxidations, reductions, or reactions with strong bases or nucleophiles.
-
Introduction of a Quaternary Center: The structure contains a neopentyl-like fragment (-C(CH₃)₂CH₂OH), which is a common motif in medicinal chemistry. Using this compound as a building block allows for the direct incorporation of this sterically hindered and metabolically robust feature into a larger molecule.
-
Controlled Deprotection: The acetal can be selectively cleaved under mild acidic conditions to reveal the original 1,3-diol and the aldehyde functionalities, allowing for further synthetic transformations at a later, strategic point in the synthesis.
Logical Application Workflow
The diagram below illustrates the strategic role of this compound as a protected intermediate in a hypothetical synthetic pathway.
Caption: Strategic use of the 1,3-dioxane as a protecting group in a multi-step synthesis.
Conclusion
While bearing a seemingly complex IUPAC name, 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol is a structurally straightforward and synthetically valuable intermediate. Its importance in research and drug development stems from its role as a robust protecting group for 1,3-diols, enabling chemists to execute complex, multi-step synthetic routes with greater control and efficiency. A thorough understanding of its nomenclature, synthesis, and strategic application is essential for any scientist working at the forefront of organic and medicinal chemistry.
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2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol synthesis
An In-depth Technical Guide to the Synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol
Abstract
This technical guide provides a comprehensive, research-level overview of the synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol (CAS No. 7299-86-7). This molecule serves as a valuable bifunctional building block in complex organic synthesis, featuring a sterically hindered primary alcohol and a robustly protected aldehyde. The core of this synthesis lies in the strategic implementation of protecting group chemistry, specifically the acid-catalyzed acetalization of 3-hydroxy-2,2-dimethylpropanal with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This document delves into the retrosynthetic logic, detailed mechanistic pathways, a field-proven experimental protocol, and critical process parameters. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this synthesis.
Introduction: The Strategic Imperative of Chemical Protection
In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is paramount. Often, a molecule contains multiple reactive functional groups, but only one is intended to react in a given step. This challenge necessitates the use of protecting groups, which temporarily mask a functional group to prevent it from reacting, allowing for selective transformations elsewhere in the molecule.[1]
The 1,3-Dioxane Acetal: A Cornerstone of Carbonyl Protection
Among the arsenal of protecting groups, acetals are the preeminent choice for masking aldehydes and ketones.[1] They are prized for their stability in neutral to strongly basic conditions and their inertness towards nucleophiles, hydrides, and organometallic reagents.[1][2] Cyclic acetals, formed from the reaction of a carbonyl with a diol, are particularly favored due to their enhanced thermodynamic stability. The 1,3-dioxane, derived from a 1,3-diol, is generally more stable to acidic hydrolysis than its 1,2-diol (1,3-dioxolane) counterpart, offering a more robust protecting group for demanding synthetic sequences.[2][3]
Profile of the Target Molecule: A Versatile Synthetic Intermediate
The target molecule, 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, is a bifunctional intermediate. It contains a free primary alcohol, available for a wide range of subsequent reactions (e.g., oxidation, esterification, etherification), and a protected aldehyde. The gem-dimethyl groups on both the dioxane ring and the side chain impart significant steric hindrance, which can influence the stereochemical outcome of subsequent reactions and enhance the stability of the molecule.
Synthetic Strategy and Retrosynthetic Analysis
A logical disconnection of the target molecule reveals the most direct synthetic pathway. The core C-O bonds of the acetal functionality are the most logical points for cleavage in a retrosynthetic analysis.
The Disconnection Approach
The target structure is a cyclic acetal. The fundamental reaction for acetal formation is the acid-catalyzed condensation of a carbonyl compound with an alcohol or diol.[4][5] Therefore, retrosynthetic disconnection of the two ether linkages in the 1,3-dioxane ring points directly to two precursor molecules:
-
An Aldehyde: 3-Hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde). This molecule provides the C2 carbon of the dioxane ring and the attached 2-methylpropan-1-ol side chain.
-
A 1,3-Diol: 2,2-Dimethyl-1,3-propanediol (also known as neopentyl glycol). This diol forms the backbone of the six-membered dioxane ring.[6]
Rationale for Precursor Selection
The choice of 3-hydroxy-2,2-dimethylpropanal and neopentyl glycol is strategically sound. Both are commercially available and can be synthesized through well-established industrial processes, often involving the aldol condensation of isobutyraldehyde and formaldehyde.[7][8][9][10] This synthetic route represents the most convergent and efficient method for assembling the target molecule.
Core Synthesis Protocol: Acetalization
The synthesis is achieved through a direct, acid-catalyzed condensation reaction. The key to a high-yielding protocol is the effective removal of water, the reaction's byproduct, to drive the equilibrium toward the acetal product.[3][4]
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of the target molecule.
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 3-Hydroxy-2,2-dimethylpropanal | 597-31-9 | C₅H₁₀O₂ | 102.13 | Aldehyde Precursor |
| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | 126-30-7 | C₅H₁₂O₂ | 104.15 | Diol Precursor |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | C₇H₁₀O₄S | 190.22 | Brønsted Acid Catalyst |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent, Azeotropic Agent for Water Removal |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A | Neutralizing Agent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Experimental Procedure
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the flask, add 2,2-dimethyl-1,3-propanediol (1.0 eq.), 3-hydroxy-2,2-dimethylpropanal (1.05 eq.), and toluene (approx. 2 mL per mmol of diol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, which typically indicates the reaction is complete (usually 2-4 hours).
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of aliquots taken from the reaction mixture.
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) two to three times. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol.
The Underlying Mechanism of Acetal Formation
The formation of the 1,3-dioxane is a classic, reversible acid-catalyzed process. Understanding the mechanism underscores the critical role of the acid and the necessity of water removal.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[11]
-
Nucleophilic Attack: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiacetal.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl on the tetrahedral intermediate.
-
Elimination of Water: The lone pair of electrons on the remaining alcohol group assists in the elimination of a water molecule (a good leaving group), forming a resonance-stabilized oxonium ion.[11]
-
Intramolecular Cyclization: The second hydroxyl group of the diol chain then acts as an intramolecular nucleophile, attacking the oxonium ion carbon.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic acetal product, the 1,3-dioxane.
Reaction Mechanism Diagram
Caption: Simplified mechanistic pathway for 1,3-dioxane formation.
Critical Parameters and Process Optimization
Catalyst Selection
While p-TsOH is a standard and cost-effective Brønsted acid catalyst, other acids can be employed. Lewis acids such as ZrCl₄ or Sc(OTf)₃ can also catalyze the reaction, sometimes under milder conditions.[5][12] For substrates sensitive to strong acids, milder catalysts like pyridinium p-toluenesulfonate (PPTS) may be preferable.[13]
Water Management: The Key to High Yield
As the reaction is an equilibrium, efficient water removal is non-negotiable for achieving high conversion.
-
Dean-Stark Azeotropic Removal: The use of a Dean-Stark trap with a solvent like toluene or benzene is the classical and most robust method for physically sequestering the water byproduct.[4]
-
Chemical Dehydration: An alternative, often used for smaller-scale reactions, is to employ a chemical dehydrating agent. Reacting a diol with 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst is highly effective.[12][14] The DMP reacts with the water formed to produce acetone and methanol, which are volatile and do not interfere with the primary reaction.
Product Characterization
Physical and Chemical Properties
| Property | Expected Value/Observation |
| CAS Number | 7299-86-7[15][16] |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.26 g/mol |
| Appearance | Expected to be a colorless oil or low-melting solid. |
| Boiling Point | No literature value found, but expected to be high (>200 °C at atm. pressure) due to the hydroxyl group and molecular weight. Requires vacuum distillation. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). |
Spectroscopic Signatures
-
¹H NMR: Expect characteristic signals for the gem-dimethyl groups on the dioxane ring (two singlets), the gem-dimethyl group on the side chain (one singlet), the diastereotopic CH₂ protons of the dioxane ring (AB quartet or two doublets), the CH₂ of the alcohol, the proton of the alcohol (broad singlet, exchangeable with D₂O), and the acetal proton (singlet).
-
¹³C NMR: Expect distinct signals for the quaternary carbons, the methylene carbons of the ring and side chain, and the acetal carbon (typically ~100-110 ppm).
-
IR Spectroscopy: A strong, broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol group. Strong C-O stretching bands in the 1200-1000 cm⁻¹ region, characteristic of the acetal functionality. Absence of a strong C=O stretch (~1720 cm⁻¹) from the starting aldehyde.
Acetal Stability and Deprotection Strategy
The synthesized 1,3-dioxane is stable to a wide range of non-acidic reagents, including bases, organometallics, reducing agents (e.g., LiAlH₄, NaBH₄), and many oxidizing agents.[2][3]
To regenerate the aldehyde, an acid-catalyzed hydrolysis is performed. This effectively reverses the formation mechanism.
-
Deprotection Protocol: The protected compound is typically stirred in a mixture of an organic solvent (like THF or acetone) and an aqueous acid (e.g., dilute HCl, acetic acid, or using a catalyst like iodine in wet acetone) until the reaction is complete.[3][17][18] The reaction is driven by the large excess of water present.
Conclusion
The synthesis of 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol is a straightforward yet illustrative example of strategic protecting group chemistry. By employing an acid-catalyzed acetalization between 3-hydroxy-2,2-dimethylpropanal and neopentyl glycol, a versatile bifunctional intermediate is efficiently prepared. Mastery of this protocol, particularly with respect to the critical parameter of water removal, provides chemists with a reliable method to access this valuable building block for application in pharmaceutical development and complex organic synthesis.
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1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
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Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. [Link]
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Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
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A Technical Guide to beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Physicochemical Properties, Synthesis, and Potential Research Applications
Abstract: This technical guide provides a comprehensive overview of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a heterocyclic organic compound. The primary focus is to deliver detailed information on its fundamental physicochemical properties, centered around its molecular weight and structure. This document outlines a plausible synthetic pathway and proposes a detailed experimental protocol for its preparation. Furthermore, it explores the potential applications of this molecule as a structural scaffold and building block in the broader context of medicinal chemistry and drug development, drawing insights from related 1,3-dioxane analogs. Safety and handling protocols are also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.
Compound Identification and Physicochemical Properties
This compound is a substituted 1,3-dioxane featuring a tertiary alcohol functional group. The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. This core structure acts as a rigid scaffold, and its substituents confer specific chemical properties. The precise characterization of these properties is foundational for any application in research and development.
The molecular weight of this compound is 188.26 g/mol .[1][2] This and other critical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 188.26 g/mol | PubChem[2], GSRS[1] |
| Molecular Formula | C₁₀H₂₀O₃ | PubChem[2], GSRS[1] |
| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | PubChem[2] |
| Synonyms | This compound; 1,3-Dioxane-2-ethanol, .beta.,.beta.,5,5-tetramethyl- | GSRS[1][3] |
| CAS Number | 7299-86-7 | PubChem[2] |
| Exact Mass | 188.14124450 Da | PubChem[2] |
| InChIKey | ZNPKUZZRGKREJM-UHFFFAOYSA-N | ChemSynthesis[4] |
| Canonical SMILES | CC1(C)COC(C(C)(C)CO)OC1 | GSRS[1] |
| Topological Polar Surface Area | 38.7 Ų | PubChem[2] |
| XLogP3 (Computed) | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Synthesis and Characterization
The synthesis of 1,3-dioxanes is typically achieved through the condensation reaction between a 1,3-diol and an aldehyde or ketone, forming an acetal or ketal, respectively. This reaction is acid-catalyzed and reversible. To drive the reaction to completion, the water generated as a byproduct must be removed, often through azeotropic distillation using a Dean-Stark apparatus.
For the target molecule, a logical retrosynthetic approach involves disconnecting the acetal C-O bonds, leading back to 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2,2-dimethylpropanal.
Proposed Synthetic Workflow
The forward synthesis involves the direct condensation of the diol with the hydroxy aldehyde under acidic conditions.
Caption: Proposed synthesis of the target compound via acid-catalyzed acetalization.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic chemistry principles for acetal formation.
Objective: To synthesize this compound.
Materials:
-
2,2-Dimethyl-1,3-propanediol (1.0 eq)
-
3-Hydroxy-2,2-dimethylpropanal (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-propanediol and toluene (~2 mL per mmol of diol).
-
Add 3-hydroxy-2,2-dimethylpropanal to the flask.
-
Add the catalytic amount of p-TSA.
-
Assemble the Dean-Stark apparatus and condenser on the flask. Fill the Dean-Stark trap with toluene.
-
Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
-
Characterization (Self-Validation): The identity and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the molecular weight and structure.
Potential Applications in Research and Drug Development
While specific, high-profile applications for this compound are not extensively documented in current literature, its structural motifs are of significant interest in medicinal chemistry. The 1,3-dioxane scaffold is a valuable component in molecular design.
Expertise & Causality:
-
Conformational Rigidity: The 1,3-dioxane ring exists predominantly in a chair conformation, which reduces the conformational flexibility of a molecule. This rigidity can be advantageous in drug design, as it can lock a molecule into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.
-
Bioisosteric Replacement: The dioxane moiety can serve as a bioisostere for other chemical groups. For instance, it can replace a gem-dimethyl group or a carbonyl group, altering physicochemical properties like solubility, metabolic stability, and polarity while maintaining the overall shape required for biological activity.
-
Scaffold for Library Synthesis: The primary alcohol on the side chain of the title compound serves as a versatile chemical handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, amines, and other functional groups. This allows for the creation of a library of diverse analogs for screening in drug discovery campaigns. For example, studies on other 1,3-dioxane structures have shown their potential as σ1 receptor ligands for treating neuropathic pain.[5]
Hypothetical Drug Discovery Workflow
The title compound can be utilized as a starting fragment for developing a library of candidate molecules for biological screening.
Sources
An In-depth Technical Guide to beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol, also known by its IUPAC name, 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol. As a Senior Application Scientist, my objective is to present a document that is not only scientifically rigorous but also provides practical insights into the synthesis, characterization, and potential applications of this unique chemical entity. The structure of this guide is designed to flow logically from fundamental properties to detailed experimental procedures and potential uses, empowering researchers to confidently work with this compound.
Compound Profile and Physicochemical Properties
This compound is a distinct organic compound characterized by a 1,3-dioxane ring system. The stability of the 1,3-dioxane ring under neutral and basic conditions, coupled with its susceptibility to acidic hydrolysis, makes it a valuable moiety in synthetic organic chemistry, particularly as a protecting group for 1,3-diols and carbonyl compounds.[1]
A summary of its key identifiers and physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 7299-86-7 | [3] |
| Molecular Formula | C₁₀H₂₀O₃ | [4][5] |
| Molecular Weight | 188.26 g/mol | [4] |
| Appearance | Not explicitly stated in search results; likely a colorless liquid or low-melting solid. | |
| Stereochemistry | Achiral | [4] |
Synthesis of this compound: An Acid-Catalyzed Acetalization Approach
The primary route for the synthesis of this compound involves the acid-catalyzed acetalization of a 1,3-diol with a suitable ketone. This reaction is a cornerstone of organic synthesis for the formation of cyclic acetals.[6]
Reaction Principle
The synthesis is based on the reversible reaction between a carbonyl compound and a diol in the presence of an acid catalyst. The equilibrium is driven towards the formation of the acetal by removing the water generated during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.[6]
Proposed Synthetic Pathway
The logical precursors for the synthesis of this compound are 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and 3-hydroxy-3-methyl-2-butanone . The diol forms the backbone of the 1,3-dioxane ring, while the ketone provides the remaining carbon atoms and the ethanol substituent.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for acid-catalyzed acetalization.[7][8] Researchers should optimize reaction conditions based on their specific laboratory setup and desired scale.
Materials:
-
2,2-dimethyl-1,3-propanediol
-
3-hydroxy-3-methyl-2-butanone
-
Toluene (or another suitable water-immiscible solvent)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst (e.g., sulfuric acid)[7]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 2,2-dimethyl-1,3-propanediol (1.0 eq) and toluene.
-
Begin stirring and add 3-hydroxy-3-methyl-2-butanone (1.0-1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected and/or by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the theoretical amount of water has been collected and the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. Key expected signals include:
-
Singlets for the two methyl groups at the 5-position of the dioxane ring.
-
Signals for the methylene protons of the dioxane ring.
-
A singlet for the methyl groups on the ethanol side chain.
-
A singlet for the methylene protons of the ethanol side chain.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. Expected chemical shifts, based on general values for similar compounds, are:[9]
-
Signals for the quaternary carbon and the two equivalent methyl carbons at the 5-position of the dioxane ring.
-
A signal for the methylene carbons of the dioxane ring.
-
A signal for the acetal carbon (C-2 of the dioxane ring).
-
Signals for the quaternary carbon, the two equivalent methyl carbons, and the methylene carbon of the ethanol side chain.
Infrared (IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| 2960-2850 (strong) | C-H stretch | Alkanes |
| ~1100-1000 (strong) | C-O stretch | Acetal, Alcohol |
The presence of a broad O-H stretching band and strong C-O stretching bands, along with the characteristic C-H stretches of the alkyl groups, would be consistent with the structure of this compound.[10]
Potential Applications and Future Research Directions
While specific, high-impact applications of this compound are not extensively documented in the available literature, its structure suggests several areas of potential utility.
-
Synthetic Intermediate: The primary hydroxyl group can be a handle for further chemical transformations, making this compound a potential building block or synthon in the synthesis of more complex molecules.
-
Protecting Group Chemistry: The 1,3-dioxane moiety can serve as a protecting group for the diol functionality, which can be deprotected under acidic conditions.[1]
-
Specialty Chemicals: Its structure may lend itself to applications in the formulation of specialty chemicals where its physical properties (e.g., as a solvent or additive) could be advantageous.
-
Fragrance and Flavor Industry: Although no direct evidence was found for this specific compound, other 1,3-dioxane derivatives are used in the fragrance industry.[11] Further investigation into its olfactory properties could be a potential research avenue.
Future research should focus on the full characterization of this compound, including detailed spectroscopic analysis and the exploration of its reactivity. Investigating its utility as a chiral auxiliary (if resolved into enantiomers, though it is achiral as presented) or as a precursor for novel polymers or pharmaceutical scaffolds could unveil valuable applications.
Safety and Handling
This compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[2]
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a readily synthesizable compound with a stable yet cleavable heterocyclic core. This technical guide has provided a framework for its synthesis, characterization, and potential areas of application. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and uses of this intriguing molecule.
References
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound | C10H20O3 | CID 81723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol | MDPI [mdpi.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol, a substituted dioxane derivative. While a definitive historical account of its specific discovery remains elusive in publicly accessible literature, its synthesis can be logically inferred from established principles of organic chemistry. This document details the synthesis of its key precursors, the methodology for its preparation via acid-catalyzed acetalization, its physicochemical properties, and explores its potential applications in medicinal chemistry and drug development based on the known biological activities of structurally related 1,3-dioxane compounds.
Introduction and Physicochemical Properties
This compound, with the IUPAC name 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, is a heterocyclic compound belonging to the 1,3-dioxane family. The 1,3-dioxane scaffold is of significant interest in medicinal chemistry due to its conformational rigidity and ability to act as a versatile pharmacophore.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | PubChem[1] |
| Molecular Weight | 188.26 g/mol | PubChem[1] |
| IUPAC Name | 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | PubChem[1] |
| CAS Number | 7299-86-7 | PubChem[1] |
| Appearance | Inferred to be a liquid or low-melting solid | - |
| Solubility | Expected to be soluble in organic solvents | - |
Synthesis Pathway: A Logical Framework
The synthesis of this compound is predicated on the well-established acid-catalyzed acetalization reaction between a 1,3-diol and an aldehyde. The logical precursors for this synthesis are neopentyl glycol (2,2-dimethyl-1,3-propanediol) and 3-hydroxy-2,2-dimethylpropanal.
Figure 1: Inferred synthetic pathway for this compound.
Synthesis of Precursor 1: Neopentyl Glycol (2,2-dimethyl-1,3-propanediol)
Neopentyl glycol is a crucial industrial chemical synthesized through the condensation of isobutyraldehyde and formaldehyde. This process typically involves two main steps: an aldol condensation followed by a reduction reaction.
Experimental Protocol: Industrial Synthesis of Neopentyl Glycol
-
Aldol Condensation: Isobutyraldehyde and formaldehyde are reacted in the presence of a basic catalyst (e.g., sodium hydroxide or a tertiary amine like triethylamine) to form hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal)[2][3]. The reaction is typically carried out in an aqueous medium.
-
Reduction of Hydroxypivaldehyde: The resulting hydroxypivaldehyde is then reduced to neopentyl glycol. This can be achieved through two primary industrial routes:
-
Cannizzaro Reaction: In the presence of a strong base and excess formaldehyde, hydroxypivaldehyde undergoes a crossed Cannizzaro reaction to yield neopentyl glycol and formate.
-
Catalytic Hydrogenation: A more common and efficient method involves the catalytic hydrogenation of hydroxypivaldehyde. Various catalysts can be employed, including Raney nickel, copper chromite, or precious metal catalysts (e.g., palladium on carbon), under elevated temperature and pressure[2][3].
-
Synthesis of Precursor 2: 3-Hydroxy-2,2-dimethylpropanal
As mentioned above, 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde) is the intermediate in the synthesis of neopentyl glycol. For the synthesis of the target molecule, this aldehyde can be prepared and isolated from the aldol condensation of isobutyraldehyde and formaldehyde under controlled conditions to prevent its further reaction.
Final Synthesis: Acid-Catalyzed Acetalization
The formation of the 1,3-dioxane ring occurs through the acid-catalyzed reaction of neopentyl glycol with 3-hydroxy-2,2-dimethylpropanal.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of neopentyl glycol and 3-hydroxy-2,2-dimethylpropanal in a suitable azeotropic solvent such as toluene or benzene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic ion-exchange resins.
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is continuously removed by azeotropic distillation and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate). Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Figure 2: Generalized mechanism of acid-catalyzed acetalization for 1,3-dioxane formation.
Potential Applications in Drug Development
Modulators of Multidrug Resistance (MDR)
Certain derivatives of 1,3-dioxane have been investigated as effective modulators to overcome multidrug resistance in cancer cells. Overexpression of P-glycoprotein (P-gp) is a major mechanism of MDR, and some 1,3-dioxane compounds have shown the ability to interact with P-gp, thereby resensitizing cancer cells to chemotherapeutic agents. The structural features of this compound, including its lipophilicity and potential for hydrogen bonding, make it a candidate for investigation in this area.
Ligands for Neurological Receptors
Substituted 1,3-dioxanes have been synthesized and evaluated as ligands for sigma (σ) and NMDA receptors, which are implicated in various neurological disorders. The stereochemistry and substitution pattern on the dioxane ring can significantly influence the binding affinity and selectivity for these receptors. The presence of the hydroxyl group and the specific stereochemistry of this compound could be explored for potential interactions with these or other neurological targets.
Antifungal Agents
Derivatives of the related 1,3-dioxepane series have demonstrated promising antifungal activity. The structural similarities suggest that this compound and its derivatives could also be investigated for their potential as antifungal agents[4].
Conclusion and Future Directions
This compound is a readily synthesizable molecule with a scaffold that holds potential for applications in drug development. While its specific discovery and history are not well-documented, its preparation follows established and reliable chemical principles. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of oncology, neurology, and infectious diseases. The conformational rigidity and tunable substitution patterns of the 1,3-dioxane ring system continue to make it an attractive template for the design of novel therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Process for the production of neopentyl glycol.
-
European Patent Office. Process for producing neopentyl glycol - EP 0343475 A2. Available from: [Link]
-
Pavelyev, R. S., et al. Synthesis and Antifungal Activity of β-Hydroxysulfides of 1,3-Dioxepane Series. Journal of Chemistry, vol. 2018, Article ID 4085138, 10 pages, 2018. [Link]
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Methodological & Application
Application Notes and Protocols: The TMDDE Protecting Group for Carboxylic Acids
Introduction: A Sterically Hindered Acetal for Robust Carboxylic Acid Protection
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Carboxylic acids, with their inherent acidity and susceptibility to nucleophilic attack at the carbonyl carbon, often require temporary masking to allow for transformations elsewhere in the molecule[1]. This document introduces β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (TMDDE) as a novel, sterically hindered protecting group for carboxylic acids.
The TMDDE protecting group, forming a neopentyl-type ester, offers a unique combination of features. The core of this protecting group is a 1,3-dioxane ring, a cyclic acetal known for its stability under a wide range of non-acidic conditions, including basic, nucleophilic, and reductive environments[2][3][4]. The presence of gem-dimethyl groups on both the dioxane ring (position 5) and the ethanol side chain (β-position) creates significant steric bulk around the resulting ester linkage. This steric hindrance is anticipated to enhance the stability of the protected carboxylic acid against premature cleavage, while the inherent acid lability of the acetal moiety provides a reliable deprotection strategy.
This guide provides a comprehensive overview of the synthesis of the TMDDE protecting group precursor, detailed protocols for its application in protecting carboxylic acids, and the subsequent deprotection to regenerate the free acid.
Synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (TMDDE)
The TMDDE molecule is synthesized through a straightforward acid-catalyzed acetalization reaction between two commercially available precursors: 3-hydroxy-2,2-dimethylpropanal and 2,2-dimethyl-1,3-propanediol (neopentyl glycol)[5][6][7].
Reaction Scheme:
Figure 1: Synthesis of TMDDE.
Protocol for TMDDE Synthesis
Materials:
-
2,2-Dimethyl-1,3-propanediol (Neopentyl glycol, CAS: 126-30-7)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2,2-dimethyl-1,3-propanediol (1.0 eq), 3-hydroxy-2,2-dimethylpropanal (1.0 eq), and a catalytic amount of p-TsOH·H₂O (0.02 eq).
-
Add sufficient toluene to suspend the reactants.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 3-4 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol.
Application of TMDDE as a Protecting Group for Carboxylic Acids
The hydroxyl group of TMDDE can be esterified with a carboxylic acid to form the protected substrate. Due to the sterically hindered nature of the neopentyl-like alcohol in TMDDE, standard Fischer esterification conditions may be sluggish. A more effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst[10]. This method is known to be effective for the esterification of sterically demanding alcohols[11][12].
Protection Workflow:
Figure 2: Workflow for the protection of carboxylic acids using TMDDE.
Protocol for Protection of a Carboxylic Acid with TMDDE
Materials:
-
Carboxylic acid to be protected
-
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (TMDDE)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), TMDDE (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TMDDE-protected carboxylic acid.
Deprotection of TMDDE-Protected Carboxylic Acids
The TMDDE protecting group is cleaved under acidic conditions, which hydrolyzes both the ester linkage and the acetal moiety[2][4][13][14]. This dual cleavage in a single step is an efficient deprotection strategy.
Deprotection Workflow:
Figure 3: Workflow for the deprotection of TMDDE-protected carboxylic acids.
Protocol for Deprotection
Materials:
-
TMDDE-protected carboxylic acid
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMDDE-protected carboxylic acid in a mixture of THF and 1 M HCl.
-
Stir the solution at room temperature or gently heat to 40-50 °C to facilitate hydrolysis.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or flash column chromatography.
Stability and Advantages of the TMDDE Protecting Group
The stability of the TMDDE protecting group can be inferred from the known properties of its constituent parts: 1,3-dioxanes and neopentyl esters.
| Reagent/Condition | Stability of 1,3-Dioxane | Stability of Neopentyl Ester | Overall Stability of TMDDE Ester |
| Strong aqueous acid | Labile | Labile | Labile |
| Mild aqueous acid | Labile | Generally stable | Labile |
| Strong aqueous base | Stable | Highly Stable | Stable |
| Nucleophiles (e.g., Grignard, organolithiums) | Stable | Stable | Stable |
| Hydride reducing agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable | Stable |
| Catalytic Hydrogenation | Stable | Stable | Stable |
| Common oxidizing agents | Generally stable | Stable | Generally Stable |
Table 1: Predicted Stability of the TMDDE Protecting Group.
Key Advantages:
-
Robustness: The sterically hindered neopentyl-like ester linkage, combined with the stable 1,3-dioxane ring, provides excellent stability under basic, nucleophilic, and reductive conditions[15].
-
Orthogonality: The TMDDE group is stable to conditions used to remove many other protecting groups, but is readily cleaved by acid.
-
Clean Deprotection: The byproducts of deprotection, neopentyl glycol and 3-hydroxy-2,2-dimethylpropanal, are generally water-soluble and can be easily removed during aqueous workup.
Conclusion
The β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (TMDDE) protecting group presents a valuable tool for the protection of carboxylic acids in complex organic syntheses. Its straightforward preparation, robust nature under a variety of reaction conditions, and clean, acid-labile deprotection make it an attractive alternative to other carboxylic acid protecting groups, particularly when steric hindrance and stability to basic and nucleophilic reagents are required. The protocols provided herein offer a foundation for the application of this promising protecting group in research and development.
References
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
ResearchGate. (2003). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Science of Synthesis. (2005). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
-
Zheng, B., & Hu, T. (2018). dM-Dim for Carboxylic Acid Protection. Molecules, 23(4), 789. [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methyl-1-propanol. Retrieved from [Link]
-
Scilit. (2003). Esterification of sterically hindered acids and alcohols in fluorous media. Tetrahedron Letters, 44(7), 1391-1393. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ACS Publications. (2021). Neopentyl Esters as Robust Linkers for Introducing Functionality to Bis-MPA Dendrimers. Macromolecules. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]
-
ResearchGate. (2002). Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]
-
ACS Publications. (1983). Reactions of oxaphospholenes. 2. Hydrolysis of neopentyl esters, phenyl esters, and amides. The Journal of Organic Chemistry, 48(9), 1420–1424. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. Retrieved from [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2022). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Jiuan Chemical. (n.d.). What are the uses of neopentyl glycol in the field of chemistry? Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Química Organica.org. (2010). Protection of Functional Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Green catalytic process for synthesis of neopentyl glycol. Retrieved from [Link]
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis | Organic chemistry. Retrieved from [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
YouTube. (2014). Using Acetals as a Protecting Group for Aldehydes and Ketones. Retrieved from [Link]
-
RSC Publishing. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
ChemRxiv. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2- thiazepan-6-one 1,1-dioxides. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
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Application Notes and Protocols: The 2,2,5,5-Tetramethyl-1,3-dioxane Acetal as a Robust Protecting Group for 1,3-Diols
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Diol Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing them from interfering with desired transformations elsewhere in the molecule.[2] Among the most frequently encountered functional groups requiring such safeguarding are diols, whose hydroxyl moieties can exhibit unwanted reactivity under a wide range of conditions. The protection of 1,2- and 1,3-diols is commonly achieved by converting them into cyclic acetals, which are stable to basic, nucleophilic, and reductive environments.[3][4] This document provides a comprehensive guide to the use of the 2,2,5,5-tetramethyl-1,3-dioxane system for the protection of 1,3-diols, a strategy that imparts significant steric hindrance and enhanced stability.
The 2,2,5,5-Tetramethyl-1,3-dioxane Protecting Group: A Profile
The 2,2,5,5-tetramethyl-1,3-dioxane is a cyclic acetal formed from the reaction of a 1,3-diol with a ketone or its equivalent. The nomenclature "beta,beta,5,5-tetramethyl" can be interpreted as having two methyl groups on the second carbon of the dioxane ring (the acetal carbon) and two methyl groups on the fifth carbon. This specific substitution pattern results in a highly stable, sterically encumbered protecting group. The formation of this six-membered ring is generally thermodynamically favored for 1,3-diols.[4][5]
The stability of the 1,3-dioxane ring is influenced by its conformation, which preferentially adopts a chair-like geometry, similar to cyclohexane.[4] The presence of gem-dimethyl groups at both the C2 and C5 positions can lock the ring in a specific conformation, potentially influencing the stereochemical outcome of subsequent reactions on the protected substrate.
Advantages and Disadvantages
| Feature | Description |
| Advantages | |
| High Stability | The cyclic acetal is resistant to a wide range of non-acidic reagents, including bases, organometallics, hydrides, and many oxidizing and reducing agents.[3][4] |
| Ease of Formation | The protection reaction proceeds under standard acid-catalyzed conditions, often with high yields.[6][7] |
| Steric Hindrance | The tetramethyl substitution provides significant steric bulk, which can direct reactions at other sites of the molecule. |
| Disadvantages | |
| Acid Lability | The protecting group is susceptible to cleavage under acidic conditions, which may limit its compatibility with certain synthetic steps.[3][6] |
| Potentially Harsh Deprotection | While readily cleaved by acid, forcing conditions may be required for highly stable derivatives, which could affect other acid-sensitive functional groups.[8] |
| Introduction of Stereocenters | The reaction of an unsymmetrical 1,3-diol can create a new stereocenter at the C2 position of the dioxane ring, potentially leading to a mixture of diastereomers.[9] |
Mechanism of Acetal Formation
The formation of a 1,3-dioxane is an acid-catalyzed process that involves the reversible reaction of a 1,3-diol with a ketone or its acetal.[10][11] The mechanism can be summarized in the following key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the ketone (or a related precursor like an enol ether or acetal), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another oxygen atom, forming a good leaving group (water or an alcohol).
-
Formation of an Oxonium Ion: The leaving group departs, generating a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the neutral cyclic acetal product.
To drive the equilibrium towards the formation of the acetal, water (or alcohol) is typically removed from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[6][10]
Experimental Protocols
Protocol 1: Protection of a 1,3-Diol to form a 2,2,5,5-Tetramethyl-1,3-dioxane
This protocol describes a general procedure for the protection of a 1,3-diol, for instance, 2,2-dimethyl-1,3-propanediol, using 2,2-dimethoxypropane as the ketone source.
Materials:
-
1,3-Diol substrate (e.g., 2,2-dimethyl-1,3-propanediol)
-
2,2-Dimethoxypropane
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 1,3-diol (1.0 eq) in anhydrous DCM, add 2,2-dimethoxypropane (1.2-1.5 eq).
-
Add a catalytic amount of PTSA (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
| Parameter | Condition | Notes |
| Substrate | 1,3-Diol | Steric hindrance around the diol may affect reaction rates. |
| Reagent | 2,2-Dimethoxypropane | Acts as both reactant and water scavenger. |
| Catalyst | PTSA, PPTS, CSA | PPTS is a milder alternative for acid-sensitive substrates. |
| Solvent | DCM, Toluene | Toluene can be used with a Dean-Stark trap to remove methanol. |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the diol. |
| Work-up | Aqueous NaHCO₃ wash | Essential to neutralize the acid catalyst and prevent deprotection. |
Protocol 2: Deprotection of a 2,2,5,5-Tetramethyl-1,3-dioxane
This protocol outlines a general method for the acidic hydrolysis of the 1,3-dioxane to regenerate the diol.
Materials:
-
Protected 1,3-diol substrate
-
Acetone
-
Water
-
Aqueous acid (e.g., 1M HCl, acetic acid)
-
Ethyl acetate or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected diol (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography or recrystallization as needed.
| Parameter | Condition | Notes |
| Substrate | 2,2,5,5-Tetramethyl-1,3-dioxane derivative | The stability of the acetal will dictate the required reaction time and acid strength. |
| Solvent System | Acetone/Water, THF/Water | The presence of water is necessary for hydrolysis.[6] |
| Acid Catalyst | HCl, H₂SO₄, Acetic Acid | The choice of acid depends on the substrate's sensitivity. |
| Temperature | Room Temperature | Gentle heating may be required for very stable acetals. |
| Work-up | Neutralization with NaHCO₃ | Crucial to stop the reaction and prevent side reactions. |
Visualizations
Experimental Workflow
Caption: Acid-catalyzed mechanism for the formation of a 1,3-dioxane.
References
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Chem-Station. Protection of 1,2-/1,3-Diols. (2014-04-30). [Link]
-
Chemistry Stack Exchange. Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?. (2016-01-06). [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
Chemistry LibreTexts. 14.3: Acetal Formation. (2019-06-05). [Link]
-
The Organic Chemistry Tutor. Protecting Groups, Acetals, and Hemiacetals. (2018-05-05). [Link]
-
National Institutes of Health. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. (2025-02-15). [Link]
-
Organic Chemistry Portal. Acetonides. [Link]
-
Chemistry Stack Exchange. Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. (2024-05-19). [Link]
-
Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]
-
University of Bristol. Protecting Groups. [Link]
-
Wikipedia. Protecting group. [Link]
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Application Notes and Protocols for the Formation of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
Introduction: A Versatile Building Block in Synthetic Chemistry
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, also known by its IUPAC name 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, is a valuable bifunctional molecule in organic synthesis.[1][2][3] Its structure incorporates a sterically hindered neopentyl glycol-derived dioxane ring, which imparts significant thermal and chemical stability. The primary hydroxyl group offers a reactive site for a wide array of chemical transformations, making this compound a useful intermediate in the synthesis of more complex molecules, including polymers, lubricants, and specialty chemicals.
This application note provides a comprehensive guide for the synthesis, purification, and characterization of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol. The protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering not just a step-by-step procedure but also the underlying chemical principles for a successful and reproducible synthesis.
Reaction Principle: Acid-Catalyzed Acetalization
The formation of the 1,3-dioxane ring is achieved through an acid-catalyzed acetalization reaction.[4] This reaction involves the condensation of a diol, in this case, 2,2-dimethyl-1,3-propanediol (neopentyl glycol), with an aldehyde, 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde). The reaction is reversible, and to drive the equilibrium towards the formation of the dioxane product, the water generated during the reaction must be continuously removed.[4]
The mechanism proceeds via protonation of the aldehyde carbonyl group by the acid catalyst, which enhances its electrophilicity. The hydroxyl groups of neopentyl glycol then act as nucleophiles, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxonium ion. Finally, intramolecular attack by the second hydroxyl group of the neopentyl glycol moiety, followed by deprotonation, yields the stable 1,3-dioxane ring.
Visualizing the Reaction Pathway
The following diagram illustrates the acid-catalyzed formation of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol.
Caption: Acid-catalyzed acetalization pathway.
Experimental Protocol
This protocol details the synthesis of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol from neopentyl glycol and hydroxypivaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | ≥99% | Sigma-Aldrich | Store in a cool, dry place. |
| 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde) | ≥95% | TCI Chemicals | Can be synthesized from isobutyraldehyde and formaldehyde.[5][6] |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Sigma-Aldrich | Catalyst. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent. |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | - | For neutralization. |
| Brine (Saturated NaCl Solution) | Reagent Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent. |
| Diethyl Ether | ACS Grade | - | For extraction. |
| Hexanes | ACS Grade | - | For chromatography. |
| Ethyl Acetate | ACS Grade | - | For chromatography. |
Equipment
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for filtration and extraction
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-propanediol (1.0 eq), 3-hydroxy-2,2-dimethylpropanal (1.05 eq), and toluene (200 mL).
-
Add p-toluenesulfonic acid monohydrate (0.02 eq) to the flask.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring. The toluene will begin to boil and carry water over into the Dean-Stark trap as an azeotrope.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product, a viscous oil or low-melting solid, can be purified by silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol as a white solid or colorless oil.
-
Characterization of the Product
The identity and purity of the synthesized β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol should be confirmed by standard analytical techniques.
Physical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₀H₂₀O₃[7] |
| Molecular Weight | 188.26 g/mol [7] |
| Appearance | White solid or colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.6 (s, 2H, CH₂-O), ~3.4 (s, 2H, CH₂-O), ~3.3 (s, 2H, CH₂-OH), ~1.2 (s, 6H, C(CH₃)₂), ~1.0 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~102 (O-CH-O), ~70 (CH₂-O), ~68 (CH₂-OH), ~38 (C(CH₃)₂), ~30 (C(CH₃)₂), ~22 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~2950 (C-H), ~1100 (C-O) |
| Mass Spectrometry (EI) | m/z: 188 (M⁺), 157 (M⁺ - CH₂OH) |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the toluene is anhydrous and that the Dean-Stark apparatus is functioning efficiently to remove all water. An additional portion of the acid catalyst can be added if necessary.
-
Low Yield: A common reason for low yield is incomplete extraction of the product. Ensure thorough extraction from the aqueous layers. Also, purification by column chromatography can lead to some loss of material; careful technique is essential.
-
Product Purity: If the purified product is not of sufficient purity, repeat the column chromatography with a shallower eluent gradient. Alternatively, distillation under reduced pressure may be an option if the product is thermally stable.
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol. By understanding the underlying principles of acid-catalyzed acetalization and adhering to the detailed experimental procedure, researchers can confidently prepare this versatile building block for their synthetic endeavors.
References
-
ChemSynthesis. (2025). 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methyl-1-propanol. Retrieved from [Link]
-
Gawryszewska, P., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules, 26(19), 5894. Retrieved from [Link]
-
American Elements. (n.d.). 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol. Retrieved from [Link]
-
ChemSrc. (n.d.). beta,beta,5,5-tetramethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing neopentyl glycol.
-
Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). General schemes of NPG synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of neopentyl glycol.
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol as a Stereodirecting Building Block in Polyketide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyketide natural products represent a cornerstone of modern medicine, yet their structural complexity presents significant challenges for chemical synthesis. The controlled installation of multiple stereocenters is paramount. This guide introduces β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol as a versatile, sterically demanding building block for the stereoselective synthesis of polyketide fragments. We detail its preparation, its conversion into a key chiral aldehyde, and its subsequent application in a diastereoselective Evans aldol reaction—a foundational transformation in polyketide assembly. The inherent conformational rigidity of the 5,5-dimethyl-1,3-dioxane scaffold, derived from neopentyl glycol, provides exceptional stability and a powerful tool for directing stereochemical outcomes.
Introduction: The Challenge of Stereocontrol in Polyketide Synthesis
Polyketides are a diverse class of natural products biosynthesized through the iterative condensation of simple carboxylic acid derivatives.[1][2] Their synthesis in the lab requires a modular and highly controlled approach to build complex carbon skeletons often decorated with numerous chiral centers.[3] A primary strategy involves the use of chiral building blocks or auxiliaries to direct the formation of new stereocenters with high fidelity.
The 5,5-dimethyl-1,3-dioxane motif, formed from neopentyl glycol, is an exceptionally robust protecting group for 1,3-diols.[4][5] Its stability under a wide range of basic, reductive, and oxidative conditions makes it ideal for multi-step synthesis.[6] Crucially, the gem-dimethyl group at the C5 position locks the six-membered ring into a rigid chair conformation. This conformational constraint can be exploited to influence the facial selectivity of reactions at adjacent centers, thereby serving not just as a passive protecting group but as an active stereodirecting element.
This document outlines a synthetic strategy that leverages these features, proposing β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol (1) as a precursor to a sterically hindered aldehyde, which can then be used to construct key polyketide synthons with high diastereoselectivity.
The Strategic Workflow: From Building Block to Polyketide Fragment
Our proposed synthetic pathway is a three-stage process designed to transform the achiral starting material 1 into a stereochemically enriched β-hydroxy carbonyl compound, a hallmark of polyketide structures.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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Application Notes and Protocols for Stereoselective Synthesis Utilizing 1,3-Dioxane Scaffolds Derived from β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol Precursors
Introduction: The Role of Chiral Acetals in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of modern synthetic strategy.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] Among the diverse array of chiral auxiliaries, those featuring a rigid cyclic structure, such as 1,3-dioxanes, are of significant interest. The defined chair-like conformation of the 1,3-dioxane ring can create a sterically biased environment, effectively shielding one face of a reactive center and directing the approach of reagents to the opposite face.[3]
While a direct application of "beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol" as a chiral auxiliary in stereoselective synthesis is not prominently documented in peer-reviewed literature, its structural framework serves as an excellent model for discussing the broader and more established applications of chiral 1,3-dioxane systems. The principles outlined herein provide a theoretical and practical guide for researchers looking to employ similar acetal-based strategies for stereocontrol.
The core concept involves the formation of a chiral 1,3-dioxane from a prochiral carbonyl compound and a chiral, non-racemic 1,3-diol. The resulting diastereomeric acetal can then be used to direct stereoselective reactions on a functional group attached to the C2 position of the dioxane ring.
Theoretical Application: A Plausible Pathway to a Chiral 1,3-Dioxane Auxiliary
The specified molecule, β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol, is itself achiral. To be utilized in stereoselective synthesis, it must first be resolved or, more practically, a chiral analogue must be synthesized. A robust strategy for this involves the asymmetric synthesis of a chiral 1,3-diol, which can then be used to form the chiral dioxane. A highly effective method for accessing chiral 1,3-diols is through an organocatalyzed asymmetric aldol reaction, followed by a diastereoselective reduction.[4][5]
This section outlines a hypothetical, yet scientifically grounded, workflow for the preparation of a chiral 1,3-dioxane that could serve as a versatile chiral auxiliary.
Part 1: Synthesis of a Chiral β-Hydroxy Ketone via Asymmetric Aldol Reaction
The first critical step is the establishment of the initial stereocenter. Proline-derived organocatalysts have proven to be exceptionally effective in catalyzing the asymmetric aldol reaction between ketones and aldehydes to furnish chiral β-hydroxy ketones with high enantiomeric excess.[6]
Protocol 1: Organocatalytic Asymmetric Aldol Reaction
This protocol is adapted from established procedures for the synthesis of chiral 1,3-keto alcohols.[5][6]
Objective: To synthesize a chiral β-hydroxy ketone precursor for the chiral 1,3-diol.
Materials:
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Proline-derived organocatalyst (e.g., a novel synthesized catalyst as described in cited literature[6])
-
Copper(II) triflate (Cu(OTf)₂)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of p-nitrobenzaldehyde (0.1 mmol) and the proline-derived organocatalyst (20 mol%) in a mixture of DMSO (1 mL) and water, add Cu(OTf)₂.
-
Add cyclohexanone (0.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral β-hydroxy ketone.
Expected Outcome: The reaction should yield the desired chiral 1,3-keto alcohol with high enantiomeric excess. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.[6]
Part 2: Diastereoselective Reduction to a Chiral 1,3-Diol
With the chiral β-hydroxy ketone in hand, the next step is the stereoselective reduction of the ketone functionality to generate the second stereocenter of the 1,3-diol. The choice of reducing agent is critical for controlling the diastereoselectivity (i.e., syn- vs. anti-diol).
Protocol 2: Stereoselective Reduction of a β-Hydroxy Ketone
Objective: To reduce the chiral β-hydroxy ketone to the corresponding chiral 1,3-diol.
Materials:
-
Chiral β-hydroxy ketone (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous Rochelle's salt solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the chiral β-hydroxy ketone in a mixture of methanol and dichloromethane at 0 °C.
-
Add NaBH₄ portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Rochelle's salt solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral 1,3-diol.
Expected Outcome: This reduction typically yields the syn- or anti-1,3-diol with good to excellent diastereoselectivity. The relative stereochemistry can be confirmed by NMR analysis.
Part 3: Formation of the Chiral 1,3-Dioxane
The final step in preparing the chiral auxiliary is the acid-catalyzed condensation of the chiral 1,3-diol with a ketone, in this case, a derivative related to the user's topic.
Protocol 3: Synthesis of a Chiral 1,3-Dioxane
Objective: To form a chiral 1,3-dioxane from the synthesized chiral 1,3-diol.
Materials:
-
Chiral 1,3-diol (from Protocol 2)
-
2,2-Dimethoxypropane (as a precursor to the dioxane)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Toluene
-
Saturated aqueous NaHCO₃
-
Anhydrous K₂CO₃
Procedure:
-
To a solution of the chiral 1,3-diol in toluene, add 2,2-dimethoxypropane and a catalytic amount of PTSA.
-
Fit the reaction flask with a Dean-Stark apparatus to remove the methanol byproduct azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting diol is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral 1,3-dioxane by flash column chromatography.
Visualization of the Synthetic Workflow
Caption: Logical workflow for a chiral 1,3-dioxane directed Diels-Alder reaction.
Comparative Performance Data
The efficacy of a chiral auxiliary is best assessed by comparing its performance against established systems. The following table presents representative data for a Diels-Alder reaction, comparing a chiral acetal auxiliary with the well-known Evans oxazolidinone auxiliary. [7]
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e. %) |
|---|---|---|---|---|---|---|---|
| 2,4-Pentanediol Acetal | Acrylate of (2R,4R)-2,4-pentanediol | Cyclopentadiene | TiCl₄ | -78 | 85 | >95:5 | 90 |
| Evans Auxiliary | N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | -78 | 92 | >99:1 | >98 |
Data is compiled from representative studies and may vary based on specific substrates and conditions. [7] This comparison highlights that while established auxiliaries like the Evans system may offer slightly higher selectivity, chiral acetals derived from 1,3-diols are highly effective and provide excellent stereocontrol.
Conclusion and Future Outlook
While "this compound" is not a direct player in the field of stereoselective synthesis as a chiral auxiliary, its core 1,3-dioxane structure is of great significance. By leveraging established organocatalytic and stereoselective reduction methodologies, it is possible to synthesize chiral analogues that can serve as effective tools for asymmetric transformations. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to explore the potential of chiral 1,3-dioxanes in their synthetic endeavors. The development of novel chiral diols and their corresponding dioxane derivatives continues to be a promising avenue for expanding the toolkit of synthetic chemists in the ongoing quest for stereochemical control.
References
-
Karaduman, A. B., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Karaduman, A. B., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Nakagawa, H., et al. (2018). A chiral phosphoric acid catalyst for asymmetric construction of 1,3-dioxanes. Chemical Communications. [Link]
-
Demir, A. S., et al. (2007). Asymmetric synthesis of new chiral 1,2- and 1,3-diols. Tetrahedron: Asymmetry. [Link]
-
Rios, R. (2012). Diaryl Prolinols in Stereoselective Catalysis and Synthesis: An Update. Molecules. [Link]
-
Kumar, P., et al. (2014). Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. Organic & Biomolecular Chemistry. [Link]
-
The Organic Chemist. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Yoshimura, A., et al. (2016). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Padilla-Fuentes, J., & S-L, F. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química. [Link]
-
Georg Thieme Verlag. (2014). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
-
Karaduman, A. B., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]
-
Ocheredytch, R., et al. (2007). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important? The Journal of Organic Chemistry. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
-
Denmark, S. E., & Almstead, N. G. (1993). Studies on the mechanism and origin of stereoselective opening of chiral dioxane acetals. Journal of the American Chemical Society. [Link]
Sources
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol" for carbonyl protection
Application Note & Protocols: Neopentyl Glycol for Carbonyl Protection
A Robust Strategy for the Synthesis of Sterically Hindered 5,5-Dimethyl-1,3-Dioxanes
Introduction: The Need for Robust Carbonyl Protection
In the intricate landscape of multi-step organic synthesis, the selective masking of reactive functional groups is a cornerstone of strategic molecular design.[1] Carbonyl groups, present in aldehydes and ketones, are highly susceptible to nucleophilic attack and reduction, necessitating their temporary conversion into a less reactive form—a protecting group.[2] An ideal protecting group should be easy to install, stable to a wide array of reaction conditions, and readily removable with high selectivity.[1]
Among the various strategies for carbonyl protection, the formation of cyclic acetals is paramount.[3] This application note details the use of neopentyl glycol (2,2-dimethylpropane-1,3-diol) to form 5,5-dimethyl-1,3-dioxane derivatives.[4] This six-membered cyclic acetal offers exceptional stability, making it a superior choice for synthetic routes involving harsh reagents where common protecting groups like 1,3-dioxolanes might fail.[5][6] We will explore the mechanistic basis for this stability, provide detailed protocols for protection and deprotection, and present data to guide researchers in its effective application.
The 5,5-Dimethyl-1,3-Dioxane Protecting Group: A Mechanistic Overview
The protection of a carbonyl compound with neopentyl glycol is an acid-catalyzed acetalization reaction.[7] This transformation proceeds by converting the aldehyde or ketone into a six-membered ring system that is inert to a wide range of non-acidic reagents.[6]
Mechanism of Formation
The reaction is initiated by the protonation of the carbonyl oxygen by a Brønsted or Lewis acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[8] One of the primary alcohol moieties of neopentyl glycol then acts as a nucleophile, attacking the activated carbonyl to form a hemiacetal intermediate. Subsequent proton transfer and elimination of a water molecule generate a highly reactive oxocarbenium ion. The second alcohol group of the neopentyl glycol molecule rapidly attacks this electrophile in an intramolecular fashion to close the six-membered ring, and a final deprotonation step regenerates the acid catalyst and yields the stable 5,5-dimethyl-1,3-dioxane product.
Because the reaction is reversible, the removal of water is crucial to drive the equilibrium toward the acetal product, typically accomplished by azeotropic distillation using a Dean-Stark apparatus.[5][9]
Figure 1: Acid-catalyzed formation of a 5,5-dimethyl-1,3-dioxane.
The Source of Enhanced Stability: The Thorpe-Ingold Effect
The exceptional stability of the 5,5-dimethyl-1,3-dioxane protecting group is a direct consequence of the Thorpe-Ingold effect (also known as the gem-dimethyl effect).[10][11] The presence of the two methyl groups on the C5 carbon of the dioxane ring alters the bond angles within the acyclic precursor, effectively "pinching" the two hydroxyl groups closer together.[11] This pre-organization favors the formation of the cyclic acetal and increases its thermodynamic stability.[4][10] This steric compression makes the ring less prone to hydrolysis compared to unsubstituted or monosubstituted 1,3-dioxanes, requiring more stringent acidic conditions for cleavage.[12]
Experimental Protocols
The following protocols provide a generalized framework for the protection of carbonyl compounds using neopentyl glycol and the subsequent deprotection. Researchers should optimize conditions based on the specific substrate.
Protocol 1: Carbonyl Protection as a 5,5-Dimethyl-1,3-Dioxane
This procedure describes a standard acid-catalyzed acetalization using a Dean-Stark apparatus to ensure high yield.
Materials:
-
Carbonyl substrate (aldehyde or ketone) (1.0 eq)
-
Neopentyl glycol (1.1 - 1.5 eq)[4]
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Camphorsulfonic acid (CSA)) (0.01 - 0.05 eq)[13]
-
Anhydrous solvent (e.g., Toluene, Benzene) (sufficient to fill Dean-Stark trap and solubilize substrate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add the carbonyl substrate, neopentyl glycol, the chosen anhydrous solvent, and a magnetic stir bar.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH·H₂O).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) two or three times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[14]
Figure 2: General workflow for the protection of carbonyls.
Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis
This procedure regenerates the carbonyl group under aqueous acidic conditions.
Materials:
-
Protected substrate (5,5-dimethyl-1,3-dioxane derivative) (1.0 eq)
-
Aqueous acid (e.g., 2M HCl, 80% Acetic Acid)[13]
-
Organic co-solvent (e.g., Tetrahydrofuran (THF), Acetone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the protected substrate in a suitable organic co-solvent (e.g., THF, acetone).
-
Acid Addition: Add the aqueous acid solution to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The optimal temperature and time will depend on the substrate's stability and steric hindrance around the acetal.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is fully consumed.
-
Work-up:
-
Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
-
Purification: Filter and concentrate the solution in vacuo. Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
Data & Performance
Stability Profile
The key advantage of the 5,5-dimethyl-1,3-dioxane protecting group is its robustness. The following table summarizes its general stability towards common classes of reagents.
| Reagent Class | Specific Examples | Stability | Citation(s) |
| Bases | NaOH, KOH, t-BuOK, LDA, Pyridine | Stable | [5][15] |
| Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | [5][15] |
| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd | Stable | [5][15] |
| Oxidizing Agents | PCC, PDC, MnO₂, OsO₄ | Stable | [5] |
| Acids | HCl, H₂SO₄, p-TsOH, Lewis Acids (e.g., BF₃·OEt₂) | Labile | [6] |
Table 1: Stability of 5,5-Dimethyl-1,3-Dioxane under Various Conditions
Catalyst Selection for Acetalization
While various Brønsted and Lewis acids can catalyze acetal formation, p-TsOH and CSA are most common due to their effectiveness, ease of handling, and commercial availability.[16]
| Catalyst | Typical Conditions | Yield | Notes | Citation(s) |
| p-TsOH·H₂O | Toluene, Reflux (Dean-Stark) | High-Excellent | Standard, reliable method for a broad range of substrates. | [5] |
| CSA | Benzene, Reflux (Dean-Stark) | 96% | Highly effective, as demonstrated for ketone protection. | [13] |
| Amberlyst-15 | Toluene, Reflux | Good-Excellent | Heterogeneous catalyst, allows for simple filtration and reuse. | [17] |
Table 2: Comparison of Common Acid Catalysts for Neopentyl Glycol Acetal Formation
Expert Insights & Troubleshooting
-
Anhydrous Conditions are Critical: For the protection reaction, ensure all glassware is oven- or flame-dried and use anhydrous solvents. The presence of water will inhibit the reaction by shifting the equilibrium back towards the starting materials.
-
Stubborn Deprotections: Highly sterically hindered 5,5-dimethyl-1,3-dioxanes can be slow to hydrolyze. If deprotection is sluggish at room temperature, gentle heating (40-60 °C) can be applied. For extremely acid-sensitive substrates where harsh deprotection is not an option, a different, more labile protecting group should be considered from the outset.
-
Nomenclature Clarification: The topic compound, "beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol," is a specific example of a protected carbonyl. It is formed from the reaction of neopentyl glycol with 3-hydroxy-2,2-dimethylpropanal . The resulting structure is systematically named 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol.[18]
Conclusion
The protection of carbonyls as 5,5-dimethyl-1,3-dioxanes using neopentyl glycol is a highly reliable and robust method in organic synthesis. The exceptional stability of this protecting group, conferred by the Thorpe-Ingold effect, makes it an excellent choice for complex synthetic routes involving strong bases, nucleophiles, or reducing agents.[4][11] By following the detailed protocols and considering the insights provided, researchers can confidently employ this strategy to navigate challenging synthetic transformations, ensuring the integrity of sensitive carbonyl functionalities.
References
- Benchchem. (n.d.). A Comparative Guide to Lewis and Brønsted Acid Catalysis in Dithioacetalization.
- Benchchem. (2025). Comparison of different acid catalysts for isobutyraldehyde acetal formation.
-
Lozano-Marín, P., et al. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. Available: [Link]
- Benchchem. (2025). Synthesis and Characterization of 2-Ethyl-5,5-dimethyl-1,3-dioxane: A Technical Guide.
-
Sciencemadness Wiki. (2019). Dimethyl dioxane. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]
-
Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: 2-Ethyl-5,5-dimethyl-1,3-dioxane as a Protecting Group for Diols.
-
Pluth, M. D., et al. (2011). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available: [Link]
- Capon, B. (1969). Specific acid catalysis in acetal hydrolysis. Journal of the Chemical Society B: Physical Organic.
- Benchchem. (2025). Technical Support Center: Purification of 2-Ethyl-5,5-dimethyl-1,3-dioxane.
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Lim, C. K., et al. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book.
- University of Michigan. (n.d.). Protecting Groups.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
-
Orlińska, B., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. PMC - NIH. Available: [Link]
-
Al-Awadi, N., et al. (2003). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. PubMed. Available: [Link]
-
ResearchGate. (n.d.). Review for production processes of neopentyl glycol. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
-
Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]
- Google Patents. (n.d.). EP0866065A1 - Process for the preparation of 1,3-dioxane compounds.
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
- IOPscience. (2021). Quantum chemical study of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal. Journal of Physics: Conference Series.
- Google Patents. (n.d.). WO2015051525A1 - Synthesis of acetal/ketal.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Acetal Formation Yield for beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. Our focus is on troubleshooting common issues and optimizing reaction conditions to achieve maximum yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The target molecule is a cyclic acetal formed from the acid-catalyzed reaction of 3-hydroxy-2,2-dimethylpropanal and 2,2-dimethyl-1,3-propanediol (neopentyl glycol). Acetal formation is a reversible equilibrium reaction, and achieving high yields hinges on effectively shifting this equilibrium toward the product.[1][2][3]
Core Principles: The Acetal Formation Mechanism
Understanding the reaction mechanism is critical for effective troubleshooting. The formation of the 1,3-dioxane ring is a multi-step, acid-catalyzed process.[4][5] An acid catalyst is essential as alcohols are weak nucleophiles and require activation of the carbonyl group.[3][6][7][8]
The key stages are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-hydroxy-2,2-dimethylpropanal, significantly increasing the electrophilicity of the carbonyl carbon.[6]
-
Hemiacetal Formation: A hydroxyl group from neopentyl glycol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation forms a hemiacetal intermediate.[4][9]
-
Formation of the Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (water).[2]
-
Water Elimination & Ring Closure: The departure of a water molecule results in a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the neopentyl glycol moiety then performs an intramolecular nucleophilic attack on this electrophilic carbon, closing the six-membered ring.[5]
-
Deprotonation: A final deprotonation step releases the cyclic acetal product and regenerates the acid catalyst.
Caption: Acid-catalyzed mechanism for cyclic acetal formation.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and post-reaction analysis (NMR/GC) shows significant amounts of unreacted starting materials. What are the primary causes?
A1: This is the most frequent issue and almost always points to an unfavorable equilibrium position. Because acetal formation is reversible, you must actively force the reaction toward the products.[2][10]
-
Inefficient Water Removal: This is the most critical factor. The presence of the water byproduct will drive the equilibrium back towards the starting materials via hydrolysis.[3][11]
-
Dean-Stark Apparatus: If you are using a Dean-Stark trap for azeotropic removal of water, ensure your solvent forms an azeotrope with water (e.g., toluene, benzene) and that the reaction temperature is maintained at the azeotrope's boiling point.[12][13] A common error is insufficient heating, where the vapor doesn't reach the condenser, preventing water collection.
-
Dehydrating Agents: If using a chemical desiccant like molecular sieves, ensure they are properly activated (oven-dried under vacuum) immediately before use. Use a sufficient quantity (typically added in excess by weight relative to theoretical water). 4Å sieves are generally effective for this purpose.[14]
-
-
Insufficient or Inactive Catalyst: The reaction will not proceed at a practical rate without an effective acid catalyst.
-
Catalyst Choice: p-Toluenesulfonic acid (p-TsOH) is a reliable, easy-to-handle solid catalyst. Stronger acids like sulfuric acid can work but may promote side reactions. Lewis acids (e.g., ZrCl₄, CoCl₂) or solid-supported acids can also be highly effective and may offer milder conditions.[15][16]
-
Catalyst Loading: While catalytic, an insufficient amount will lead to a sluggish reaction. Start with 1-2 mol%. However, be aware that excessive acid (e.g., >10 mol%) can sometimes lower yields by protonating the alcohol nucleophile, reducing its effectiveness.[17]
-
-
Sub-Optimal Reaction Time and Temperature: The formation of the thermodynamically stable six-membered dioxane ring is favored by allowing the reaction to reach equilibrium.[6][18]
-
Under kinetic control (lower temperatures, short reaction times), the reaction may not proceed to completion.[19][20][21]
-
Under thermodynamic control (higher temperatures, longer reaction times), the more stable product is favored.[19][20][22] Refluxing in toluene for several hours is a standard starting point. Monitor the reaction by TLC or GC to determine when it has reached completion.
-
Q2: I'm observing unexpected peaks in my crude product analysis, suggesting side reactions. What are these byproducts and how can they be minimized?
A2: Side reactions can compete with your desired acetal formation, directly impacting yield and complicating purification.
-
Aldehyde Self-Condensation: Under acidic conditions, aldehydes can undergo aldol-type self-condensation reactions or even polymerization. This is more prevalent with harsher acids and higher temperatures.
-
Mitigation: Use the mildest effective catalyst (e.g., a Lewis acid or a lower loading of p-TsOH).[15] Consider adding the aldehyde slowly to the heated mixture of the diol, solvent, and catalyst to keep its instantaneous concentration low.
-
-
Starting Material Impurities: Commercial starting materials may contain impurities that can lead to byproducts. For instance, neopentyl glycol is synthesized from isobutyraldehyde and formaldehyde, and trace amounts of related compounds could be present.[23][24][25]
-
Mitigation: Use high-purity starting materials. If purity is questionable, consider purification of the aldehyde and diol before the reaction.
-
Q3: The workup and purification process is difficult, and I suspect my product is decomposing. How can I improve my downstream processing?
A3: The key is to remember that the acetal is sensitive to acid, especially in the presence of water. The workup must be designed to remove the acid catalyst before introducing an aqueous phase.
-
Neutralize First: Before performing an aqueous wash, cool the reaction mixture and quench the acid catalyst with a mild base. A common procedure is to wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak amine base like triethylamine. This prevents the acetal from hydrolyzing back to the starting materials during extraction.[26]
-
Purification Strategy:
-
Unreacted Starting Materials: Neopentyl glycol is a solid and has some water solubility, while the aldehyde is also polar.[23] A standard aqueous workup after neutralization should remove a significant portion of these.
-
Column Chromatography: If distillation is not feasible due to close boiling points or thermal sensitivity, flash column chromatography on silica gel is a reliable method for isolating the acetal from non-polar byproducts and residual starting materials.
-
Avoid Acidic Media: Ensure all solvents and materials used during purification (e.g., silica gel, extraction solvents) are neutral.
-
Optimized Experimental Protocol & Workflow
This protocol provides a robust starting point for the synthesis, incorporating best practices for maximizing yield.
Reactants & Reagents:
-
3-hydroxy-2,2-dimethylpropanal (1.0 eq)
-
Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) (1.1 - 1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)
-
Toluene (Anhydrous)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Standard laboratory glassware
Caption: Experimental workflow for optimized acetal synthesis.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Charge Reagents: To the flask, add neopentyl glycol (1.1 eq), p-TsOH (0.02 eq), and toluene to create a stirrable slurry.
-
Initiate Reflux: Begin heating the mixture to a steady reflux. You should see toluene condensing and filling the Dean-Stark trap.
-
Add Aldehyde: Once reflux is established, slowly add a solution of 3-hydroxy-2,2-dimethylpropanal (1.0 eq) in toluene to the flask over 30-60 minutes.
-
Reaction: Continue heating at reflux, allowing the water-toluene azeotrope to distill and collect in the side arm of the Dean-Stark trap. The reaction is typically complete within 2-6 hours, or when no more water is being collected.
-
Monitoring: Follow the consumption of the limiting aldehyde starting material using an appropriate method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.
Data Summary: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale & Causality |
| Reactant Ratio | 1.1 - 1.2 eq of Neopentyl Glycol | Using a slight excess of the diol helps to drive the equilibrium towards the product, per Le Châtelier's principle. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Effective Brønsted acid catalyst that is solid and easy to handle.[12] Alternative mild Lewis acids can reduce side reactions.[15] |
| Catalyst Loading | 1-2 mol % | Sufficient to achieve a reasonable reaction rate without causing excessive side reactions or complicating the workup. |
| Solvent | Toluene | Forms an azeotrope with water (bp 85 °C), allowing for efficient removal via a Dean-Stark trap.[13] |
| Water Removal | Dean-Stark Azeotropic Distillation | The most effective method for physically removing the water byproduct, decisively shifting the equilibrium to favor product formation.[10][12] |
| Temperature | Reflux (~111 °C for Toluene) | Ensures a sufficient reaction rate and facilitates the azeotropic removal of water. Promotes thermodynamic product formation.[19][22] |
| Workup Quench | Saturated aq. NaHCO₃ | Neutralizes the acid catalyst, preventing product hydrolysis during aqueous extraction. A critical step for preserving yield. |
References
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- Formation and Reactions of Acetals. (n.d.). Chemistry Steps.
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- Acetal Group | Formation, Structure & Mechanism. (n.d.). Study.com.
- Hydrates, Hemiacetals, and Acetals. (2025, December 19). Master Organic Chemistry.
- US Patent US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts. (n.d.). Google Patents.
- 14.3: Acetal Formation. (2019, June 5). Chemistry LibreTexts.
- US Patent US4423238A - Process for purifying acetals. (n.d.). Google Patents.
- Thermodynamic versus kinetic reaction control. (n.d.). chemeurope.com.
- GB Patent GB2172887A - Purification of 1,4-dioxane. (n.d.). Google Patents.
- 19.11: Nucelophilic Addition of Alcohols (Acetal Formation). (2020, May 30). Chemistry LibreTexts.
- US Patent US4513144A - Acetal purification with superoxides. (n.d.). Google Patents.
- Method for making acetal compounds. (n.d.). European Patent Office - EP 0905115 A1.
- How could I distille dioxane? (2016, September 19). ResearchGate.
- Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017, February 22). JoVE.
- 19.5: Addition of Alcohols—Acetal Formation. (2019, June 5). Chemistry LibreTexts.
- Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (n.d.). PubMed Central.
- Cyclic Acetal Definition, Formation & Mechanism. (n.d.). Study.com.
- Troubleshooting acetal deprotection in the presence of sensitive functional groups. (n.d.). Benchchem.
- Neopentyl glycol. (n.d.). Wikipedia.
- The application of Neopentyl glycol. (2020, March 2). ChemicalBook.
- Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.
- An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. (n.d.).
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega.
- Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor.
- Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. (n.d.). MDPI.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. (2024, May 19). Chemistry Stack Exchange.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
- The synthesis method of neopentyl glycol. (2024, September 3). ChemicalBook.
- Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. (2021, September 25). PMC - NIH.
- Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem.
- Organic Chemistry 2 - Chapter 19.6 - Acid-catalyzed acetal formation. (2024, March 3). YouTube.
- Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? (2022, March 26). Reddit.
- Cyclic acetal formation. (n.d.). ChemTube3D.
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Technical Support Center: Troubleshooting Side Reactions in the Use of 5,5-Dimethyl-1,3-dioxane Protecting Groups
Welcome to the technical support guide for the use of 5,5-dimethyl-1,3-dioxane acetals as protecting groups in organic synthesis. The target molecule of your query, beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol , is a prime example of a compound bearing this protective moiety, which is derived from the reaction of 3-hydroxy-2,2-dimethylpropanal with neopentyl glycol (2,2-dimethyl-1,3-propanediol).
The 5,5-dimethyl-1,3-dioxane group is prized for its enhanced stability compared to simpler acetals like dioxolanes, a property conferred by the sterically hindering gem-dimethyl groups on the C5 position.[1][2] This structural feature, often referred to as the "neopentyl" effect, significantly impedes the approach of nucleophiles and slows the rate of acid-catalyzed hydrolysis.[2] However, this robustness can also lead to specific challenges during its application. This guide provides in-depth, field-proven insights into troubleshooting common side reactions and experimental pitfalls in a practical question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Q1: My protection reaction is incomplete. Why is my carbonyl compound not fully converting to the 5,5-dimethyl-1,3-dioxane acetal?
A1: Incomplete acetal formation is a frequent issue rooted in the equilibrium nature of the reaction. The acid-catalyzed reaction between a carbonyl compound and a diol (in this case, neopentyl glycol) produces water as a byproduct.[3] To drive the reaction to completion, this water must be rigorously removed from the reaction mixture.
Causality and Troubleshooting:
-
Insufficient Water Removal: The primary cause of low yield is the presence of water, which shifts the equilibrium back towards the starting materials.
-
Solution: Employ a Dean-Stark apparatus with a refluxing, non-polar solvent like toluene or benzene. This setup physically sequesters the water as it is formed, effectively driving the reaction forward.[4][5] For smaller scale reactions or when a Dean-Stark is impractical, the use of chemical dehydrating agents like molecular sieves (4 Å) or trialkyl orthoformates can also be effective.[4]
-
-
Sub-optimal Catalyst: While p-toluenesulfonic acid (p-TsOH) is a standard Brønsted acid catalyst, its strength can sometimes be insufficient or, conversely, promote side reactions in highly sensitive substrates.
-
Solution: For sluggish reactions, a stronger Lewis acid might be beneficial. For acid-sensitive substrates, consider milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or catalytic iodine.[4]
-
-
Steric Hindrance: Highly hindered ketones react more slowly than aldehydes. The neopentyl glycol protecting agent is itself sterically bulky, which can exacerbate this issue.
-
Solution: Increase reaction time and ensure efficient water removal. In some cases, using a more reactive derivative of the carbonyl or a different catalyst may be necessary.
-
Workflow: Driving Acetal Protection to Completion
Sources
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- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Incomplete Deprotection of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
Welcome to the technical support guide for the deprotection of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol and related acetal-protected compounds. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific class of protecting groups. Here, we move beyond textbook procedures to address the nuanced issues that can arise during synthesis, providing field-proven insights and robust troubleshooting strategies.
The β,β,5,5-Tetramethyl-1,3-dioxane moiety, derived from 2,2-dimethyl-1,3-propanediol, is a commonly used protecting group for aldehydes and ketones. Its bulky gem-dimethyl groups provide significant steric hindrance, enhancing its stability compared to simpler acetals like the 1,3-dioxolane.[1][2] While this stability is advantageous during multi-step syntheses, it can also lead to difficulties during the final deprotection step.[3] This guide provides a systematic approach to diagnosing and resolving incomplete deprotection reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the deprotection of hindered acetals like β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol.
Q1: My standard acidic hydrolysis protocol (e.g., HCl or TFA in THF/water) is resulting in low yield and significant recovery of starting material. What is the primary cause?
A1: The primary cause is often the high stability of the 1,3-dioxane ring, which is sterically hindered by the gem-dimethyl groups at the C5 position.[1] Standard acidic hydrolysis is an equilibrium-driven process.[2] For highly stable acetals, the equilibrium may not sufficiently favor the product side under standard conditions. The reaction may be kinetically slow, requiring more forcing conditions than less substituted acetals.
Troubleshooting Steps:
-
Increase Water Concentration: The hydrolysis of an acetal is mechanistically the reverse of its formation and requires water as a reactant. Ensure your solvent system (e.g., THF/H₂O, Acetone/H₂O) contains a sufficient concentration of water to push the equilibrium towards the deprotected carbonyl.[4]
-
Elevate Temperature: Gently heating the reaction can significantly accelerate slow deprotections.[4] For stable acetals, room temperature may be insufficient. Try heating the reaction to 40-60°C and monitor progress carefully by TLC or LC-MS.
-
Stronger Acid or Higher Catalyst Loading: While exercising caution to avoid side reactions with other functional groups, consider using a stronger Brønsted acid or a higher loading of your acid catalyst.
Q2: I've increased the acid concentration and temperature, but now I'm observing degradation of my compound. How can I achieve deprotection without compromising my molecule's integrity?
A2: This is a classic challenge in complex molecule synthesis where harsh deprotection conditions are incompatible with other sensitive functional groups. The solution is to move away from standard hydrolytic methods to milder, non-hydrolytic or Lewis acid-catalyzed conditions.
Recommended Alternative Methods:
| Method | Catalyst / Reagents | Solvent | Typical Conditions | Compatibility Notes |
| Iodine Catalysis | Molecular Iodine (I₂) (5-20 mol%) | Acetone | Room Temp to Reflux | Excellent for acid-sensitive substrates. Tolerates double bonds, hydroxyls, silyl ethers, and esters.[4][5] |
| Lewis Acid Catalysis | Er(OTf)₃, In(OTf)₃, Bi(OTf)₃ (catalytic) | Wet Nitromethane or CH₂Cl₂ | Room Temperature | Very mild and chemoselective.[6] Can often deprotect acetals without affecting other acid-labile groups like Boc or TBS ethers.[7] |
| Transacetalization | Acetone (as solvent and reagent), cat. acid (e.g., PTSA, Amberlyst-15) | Acetone | Room Temp to Reflux | Drives the reaction by forming the more volatile acetone dimethyl acetal.[7][8] |
| Electrochemical | LiClO₄ | CH₃CN | N/A | A newer, neutral method that avoids acid/base reagents entirely.[9] |
Expert Insight: The iodine-in-acetone method is a highly effective first choice for problematic deprotections.[4] It operates under neutral conditions via a substrate exchange mechanism, avoiding the harsh protons that cause degradation.
Q3: The deprotection reaction appears to stall after reaching 50-60% conversion. What factors could be causing this?
A3: A stalled reaction often points to catalyst deactivation or an unfavorable equilibrium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled deprotection reactions.
-
Catalyst Deactivation: Some Lewis acids can be sensitive to moisture or impurities. If using a catalytic method, adding another portion of the catalyst can restart the reaction.
-
Equilibrium: For hydrolytic methods, the liberated 2,2-dimethyl-1,3-propanediol can participate in the reverse reaction. In some cases, using a method that consumes the byproduct, like transacetalization with acetone, can drive the reaction to completion.[8]
-
Water Content (for non-hydrolytic methods): For exchange mechanisms like the iodine/acetone system, excess water can inhibit the reaction by competing with the substrate.[4] Ensure your acetone is dry.
Q4: How can I effectively monitor the progress of my deprotection reaction in real-time?
A4: While Thin Layer Chromatography (TLC) is standard, it can be imprecise. For better optimization and understanding of reaction kinetics, consider Process Analytical Technology (PAT).
-
In-situ Spectroscopy: Techniques like Raman and Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the reaction in real-time without sampling.[10] These methods allow you to track the disappearance of the acetal C-O stretch and the appearance of the product carbonyl C=O stretch, providing precise data on reaction onset, rate, and completion.[10] This is particularly valuable for optimizing conditions to minimize degradation and ensure full conversion.
Detailed Experimental Protocols
Protocol 1: Robust Deprotection using Iodine in Acetone
This protocol is highly recommended for substrates with acid-sensitive functional groups.[4]
-
Preparation: Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add molecular iodine (I₂) (51 mg, 0.2 mmol, 20 mol%) to the solution. The solution should turn brown.
-
Reaction: Stir the mixture at room temperature. For the hindered β,β,5,5-tetramethyl-1,3-dioxane group, the reaction may be slow. If no significant conversion is observed by TLC after 1-2 hours, gently heat the mixture to reflux (56°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine completely disappears.
-
Work-up: Remove the bulk of the acetone under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Mild Lewis Acid-Catalyzed Deprotection
This protocol uses Erbium triflate and is suitable for delicate substrates.[6]
-
Preparation: Dissolve the acetal-protected compound (1.0 mmol) in wet nitromethane (99:1 CH₃NO₂:H₂O, 10 mL).
-
Catalyst Addition: Add Erbium(III) triflate (Er(OTf)₃) (31 mg, 0.05 mmol, 5 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanistic Overview
Understanding the mechanism is key to effective troubleshooting.
Caption: Simplified mechanism for acid-catalyzed acetal hydrolysis.
The reaction proceeds via a protonated acetal, which then eliminates an alcohol to form a stabilized oxocarbenium ion.[3] This intermediate is the key species. The high stability of the β,β,5,5-tetramethyl-1,3-dioxane derivative means that forming this oxocarbenium ion is the rate-limiting step and requires significant activation energy, explaining the difficulty in deprotection. Water then attacks this electrophilic species to form a hemiacetal, which subsequently collapses to the final carbonyl product.[3]
References
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- Chem-Station. (2014). Protection of Carbonyl Groups.
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- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
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- Reddit. (2023). Deprotection of acetal - Stupidly easy ?
- ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection.
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- Gsrs. This compound.
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Utilizing in situ spectroscopic tools to monitor ketal deprotection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol to Strong Bases
Welcome to the technical support center for "beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol" (CAS 7299-86-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound, particularly in the presence of strong bases. Our goal is to equip you with the necessary knowledge to confidently design and execute your experiments.
Understanding the Molecule: A Structural Overview
"this compound," also known by its IUPAC name 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, possesses a core 1,3-dioxane ring.[1][2] This six-membered cyclic acetal is formed from the reaction of an aldehyde or ketone with a 1,3-diol.[3][4] In this specific molecule, the dioxane ring is derived from neopentyl glycol (2,2-dimethylpropane-1,3-diol).[5] The stability of this ring system is a crucial factor in its application in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,3-dioxane ring in "this compound" to strong bases?
The 1,3-dioxane ring, being a cyclic acetal, is generally very stable under basic and nucleophilic conditions.[3][4][6] This stability is a key feature that makes acetals excellent protecting groups for carbonyl compounds (aldehydes and ketones) in organic synthesis when reactions need to be performed under basic, reductive, or oxidative conditions.[7][8] Therefore, "this compound" is expected to be highly resistant to degradation by a wide range of common strong bases.
The primary liability of acetals is their sensitivity to acidic conditions, especially in the presence of water, which leads to hydrolysis back to the parent carbonyl and diol.[9][10]
Q2: Why is the 1,3-dioxane ring stable to strong bases?
Q3: Are there any specific strong bases that could potentially cause issues?
While generally stable, extremely harsh basic conditions, such as those involving very strong and sterically hindered bases at high temperatures, could potentially lead to unforeseen side reactions. However, for most standard synthetic applications, the 1,3-dioxane moiety is robust. The table below lists common strong bases and the expected stability of "this compound".
| Base | Chemical Name | pKa of Conjugate Acid (in MeCN) | Expected Stability of Dioxane Ring |
| n-BuLi | n-Butyllithium | ~50 (in hexane) | High |
| LDA | Lithium diisopropylamide | ~36 (in THF) | High |
| NaH | Sodium hydride | ~35 (as a slurry) | High |
| t-BuOK | Potassium tert-butoxide | ~17 (in DMSO) | High |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 24.33 | High |
| NaOH | Sodium hydroxide | ~15.7 (in water) | High |
pKa values are approximate and can vary with the solvent.[12]
Q4: I am observing unexpected decomposition of my compound in the presence of a strong base. What could be the cause?
If you are experiencing unexpected degradation, consider the following troubleshooting steps:
-
Purity of the Reagents: Ensure that your strong base and solvents are free from acidic impurities. Trace amounts of acid can catalyze the hydrolysis of the dioxane ring, especially if water is present.
-
Reaction Temperature: While stable at room temperature and moderately elevated temperatures, extremely high temperatures in the presence of a strong base could potentially lead to elimination or other decomposition pathways, although this is less common for the dioxane ring itself.
-
Other Functional Groups: The primary alcohol in "this compound" will be deprotonated by a strong base to form an alkoxide. While this is a standard and expected reaction, consider if this newly formed nucleophile could participate in any intramolecular side reactions under your specific conditions.
-
Purity of the Starting Material: Verify the purity of your "this compound". The presence of any unreacted starting materials from its synthesis (e.g., an aldehyde) could lead to side reactions under basic conditions (e.g., aldol condensation).
Experimental Protocols
Protocol 1: General Stability Test of "this compound" to a Strong Base
This protocol provides a general method to assess the stability of the compound in the presence of a strong base like sodium hydride (NaH).
Materials:
-
"this compound"
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a dry, argon-purged round-bottom flask, add "this compound" (1.0 eq).
-
Dissolve the compound in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC at regular intervals (e.g., 1h, 4h, 24h) by taking a small aliquot, quenching it with saturated aqueous ammonium chloride, and spotting it on a TLC plate against the starting material.
-
If no decomposition is observed after 24 hours, the compound can be considered stable under these conditions.
-
To work up the reaction for analysis, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue by NMR or GC-MS to confirm the integrity of the compound.
Visualization of Stability
The following diagram illustrates the general inertness of the 1,3-dioxane ring to a strong base, which will primarily interact with the hydroxyl group.
Caption: Interaction of the molecule with a strong base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new spot on TLC indicating decomposition. | 1. Acidic impurities in reagents or solvent. 2. Presence of water leading to acid-catalyzed hydrolysis. 3. Thermal decomposition at high temperatures. | 1. Use freshly distilled/dried solvents and high-purity bases. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. 3. Perform the reaction at a lower temperature. |
| Low recovery of the starting material after workup. | 1. Incomplete quenching of the strong base. 2. Emulsion formation during extraction. | 1. Ensure complete neutralization before extraction. 2. Add brine to the aqueous layer to break up emulsions. |
| Formation of a complex mixture of byproducts. | 1. The substrate may be undergoing an unexpected rearrangement or elimination reaction. 2. The alkoxide intermediate is reacting further. | 1. Re-evaluate the reaction conditions (temperature, solvent, base). 2. Consider protecting the primary alcohol if it is interfering with the desired transformation. |
References
-
Wikipedia. (2023, December 2). Neopentyl glycol. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetals and ketals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Ataman Kimya. (n.d.). NEOPENTYL GLYCOL. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 10). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
Sources
- 1. This compound | C10H20O3 | CID 81723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 12. Traditional Strong and Hindered Bases [sigmaaldrich.com]
Technical Support Center: Purification of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol Protected Compounds
Welcome to the Technical Support Center for the purification of compounds protected with the β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of these valuable synthetic intermediates. The unique sterically hindered nature of this neopentyl glycol-derived acetal offers excellent stability, but can also present specific challenges during purification. This document provides expert insights and actionable protocols to navigate these challenges effectively.
Introduction to the β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol Protecting Group
The β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol protecting group, formed from the reaction of a carbonyl compound with 2,2-dimethyl-1,3-propanediol (neopentyl glycol), is a robust cyclic acetal. Its sterically hindered neopentyl structure provides enhanced stability towards a range of reaction conditions, particularly against hydrolysis, compared to simpler acetals.[1][2][3] However, like all acetals, it is sensitive to acidic conditions, a critical consideration during purification, especially when using silica gel chromatography.[4][5][6]
This guide will address the common issues encountered during the purification of compounds bearing this protecting group, offering logical, experience-driven solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of your β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol protected compound.
Problem 1: Product Degradation or Deprotection during Silica Gel Column Chromatography
Observation: You observe the appearance of a new, more polar spot on your TLC plate after running a column, which corresponds to the deprotected carbonyl compound or the starting diol. Your overall yield of the protected product is significantly lower than expected.
Probable Cause: The inherent acidity of standard silica gel is likely catalyzing the hydrolysis of the acid-labile acetal protecting group.[4][7][8]
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel.
-
Slurry Method: Prepare a slurry of your silica gel in a 1-2% triethylamine (TEA) solution in your chosen non-polar solvent (e.g., hexanes or dichloromethane). Stir for 15-30 minutes, then filter and wash with the non-polar solvent to remove excess TEA. Dry the silica gel thoroughly before use.[9][10]
-
Column Flush: Pack your column with untreated silica gel and then flush it with a solvent system containing 1-3% TEA. Discard the initial eluent before loading your sample.[10]
-
-
Use a Basic Additive in the Eluent: Add a small percentage (0.1-1%) of a volatile base like triethylamine or pyridine to your mobile phase.[11] This will neutralize the acidic sites on the silica gel as the eluent passes through, protecting your compound. Be aware that this may slightly alter the Rf of your compound.
-
Utilize Neutral or Basic Stationary Phases:
-
Neutral Silica Gel: Commercially available neutral silica gel is an excellent option for acid-sensitive compounds.[4]
-
Alumina (Basic or Neutral): Alumina can be a suitable alternative to silica gel for the purification of amines and other basic or acid-sensitive compounds.[12]
-
Florisil: This is a mild, neutral magnesium silicate that can be effective for the purification of some sensitive compounds.[12]
-
Workflow for Mitigating On-Column Decomposition:
Caption: Troubleshooting workflow for product degradation during chromatography.
Problem 2: Co-elution of the Product with Unreacted Starting Materials
Observation: Your purified fractions contain either the starting carbonyl compound or neopentyl glycol, which have similar Rf values to your desired product in the chosen solvent system.
Probable Cause: The polarity of your product and the unreacted starting material are too similar for effective separation with the current eluent.
Solutions:
-
Optimize the Solvent System:
-
Systematic Solvent Screening: Experiment with different solvent systems. A good starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.[11] Try varying the ratio and also consider other solvent combinations like dichloromethane/methanol for more polar compounds.[13]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can often improve the separation of compounds with close Rf values.[10]
-
-
Aqueous Work-up Prior to Chromatography: If your protected compound is sufficiently non-polar, a liquid-liquid extraction can remove the more polar neopentyl glycol. After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine. This will partition the neopentyl glycol into the aqueous layer.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove both more and less soluble impurities.[14][15] Experiment with different solvent systems to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol protection reaction?
A1: The most common impurities are typically unreacted starting materials (the carbonyl compound and neopentyl glycol), residual acid catalyst, and water, which is a byproduct of the reaction.[16] In some cases, side-products from the self-condensation of the starting aldehyde or ketone under acidic conditions may also be present.
Q2: Can I use reverse-phase chromatography to purify my protected compound?
A2: Yes, reverse-phase chromatography can be an excellent alternative, especially for more polar compounds.[5][12] In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be particularly useful if your protected compound is unstable on normal-phase silica.
Q3: My protected compound is an oil and I cannot recrystallize it. What is the best purification strategy?
A3: For oily compounds, meticulous column chromatography is the primary method of purification. If you are still struggling with co-eluting impurities after optimizing your solvent system and using neutralized silica, consider high-performance liquid chromatography (HPLC) for higher resolution separation.
Q4: How can I effectively monitor the progress of my column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and effective method. It is crucial to use the same solvent system for TLC as you plan to use for your column. The ideal Rf for your target compound on a TLC plate for good separation on a column is generally between 0.2 and 0.4.[11]
Q5: What is the best way to remove the triethylamine from my purified product if I use it as an additive in my eluent?
A5: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If residual amounts remain, you can dissolve your product in a non-polar solvent and wash with a dilute, weak acid solution (e.g., dilute ammonium chloride), followed by a water wash. However, be cautious as this risks hydrolyzing your protecting group. A safer method is to pass the product through a small plug of silica gel, eluting with a solvent that does not contain triethylamine.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
This protocol provides a general procedure for the purification of a moderately polar compound protected with β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine (TEA)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine a suitable solvent system by TLC. A good starting point is 20% Ethyl Acetate in Hexanes. Adjust the ratio to achieve an Rf of ~0.3 for your product.
-
Column Packing:
-
Prepare a slurry of silica gel in a 1% TEA/Hexanes solution.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of your chosen eluent (with 0.5-1% TEA) through the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. To remove residual TEA, co-evaporate with toluene.
-
Protocol 2: Recrystallization
This protocol is for the purification of a solid compound protected with β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol.
Materials:
-
Crude solid product
-
A selection of solvents for testing (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water, and mixtures thereof)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.[14][15] A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For better crystal formation and higher yield, you can then place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Summary Table:
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | High resolution, applicable to oils and solids, scalable. | Potential for product degradation on acidic media. | Complex mixtures, separation of closely related compounds. |
| Recrystallization | High purity achievable, cost-effective, simple procedure. | Only applicable to solids, potential for yield loss. | Removing small amounts of impurities from a solid product. |
| Aqueous Work-up | Removes polar impurities like neopentyl glycol. | Product must be water-insoluble. | Initial clean-up step before chromatography. |
Visualizing the Purification Workflow
Sources
- 1. US5185478A - Manufacture of neopentyl glycol (IIA) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. jiuanchemical.com [jiuanchemical.com]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
Welcome to the technical support center for the synthesis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (IUPAC Name: 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol)[1][2]. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during its large-scale synthesis. The information herein is structured to offer both broad guidance through Frequently Asked Questions (FAQs) and specific solutions in a detailed Troubleshooting Guide.
Section 1: Technical Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy, key parameters, and product handling.
Q1: What is the most reliable and scalable synthetic route for β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol?
The most robust and industrially viable method is the direct acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) with 3-hydroxy-2,2-dimethylpropanal. This reaction forms the stable 1,3-dioxane ring structure in a single, efficient step.[3][4]
The core of this synthesis is the formation of an acetal from a diol and an aldehyde. The 1,3-dioxane ring system is a widely used protecting group for both 1,3-diols and carbonyl compounds due to its general stability under basic, oxidative, and reductive conditions, while being readily cleavable under acidic conditions.[5] The reaction is an equilibrium process, and for large-scale production, it is critical to drive the reaction to completion by removing the water byproduct.
Q2: What are the critical process parameters that must be controlled during the synthesis?
Success on a large scale hinges on the precise control of several key parameters. These are summarized in the table below.
| Parameter | Recommended Range/Value | Rationale & Expert Insight |
| Reactant Stoichiometry | Aldehyde:Diol ratio of 1:1 to 1:1.05 | A slight excess of the diol can sometimes help drive the reaction to completion, but a near 1:1 ratio is most common for atom economy. |
| Catalyst Loading (p-TSA) | 0.01 - 0.05 molar equivalents | Sufficient to catalyze the reaction effectively without causing significant side reactions like aldehyde self-condensation. Higher loadings can lead to charring and purification difficulties. |
| Solvent | Toluene or Cyclohexane | Both form a low-boiling azeotrope with water, facilitating its removal via a Dean-Stark apparatus. Toluene is often preferred for its higher boiling point, allowing for a faster reaction rate. |
| Reaction Temperature | Reflux temperature of the solvent | Heating to reflux is necessary to ensure a reasonable reaction rate and efficient azeotropic removal of water. |
| Water Removal | Continuous, via Dean-Stark trap | This is the most critical factor. According to Le Chatelier's principle, removing the water byproduct is essential to shift the equilibrium towards the product side and achieve high conversion. |
Q3: How can the reaction progress and completion be accurately monitored?
On a laboratory scale, Thin Layer Chromatography (TLC) is effective. For large-scale production, more quantitative methods are preferred:
-
Water Collection : The theoretical volume of water can be calculated based on the limiting reagent. The reaction is considered near completion when water ceases to collect in the Dean-Stark trap.
-
Gas Chromatography (GC) : A small aliquot of the reaction mixture can be withdrawn, neutralized, and analyzed by GC. This method provides a precise measurement of the disappearance of starting materials and the appearance of the product.
Q4: What are the primary impurities and byproducts to anticipate?
The main impurities stem from the reactivity of the aldehyde starting material:
-
Unreacted Starting Materials : Incomplete conversion will leave residual diol and aldehyde.
-
Aldol Addition/Condensation Products : 3-hydroxy-2,2-dimethylpropanal can react with itself, especially if the catalyst is too concentrated or the temperature is too high.
-
Oligomeric Species : Minor amounts of oligomers can form from the reaction of the product's hydroxyl group with the starting aldehyde.
Q5: What are the best practices for post-reaction workup, purification, and storage?
-
Workup : The acidic catalyst must be neutralized before purification to prevent reversion of the acetal. This is typically achieved by washing the organic mixture with a mild base like aqueous sodium bicarbonate[6] or triethylamine.[7][8] Subsequent washes with water and brine remove inorganic salts.
-
Purification : For high purity, the crude product should be purified by vacuum distillation . The reduced pressure is crucial to lower the boiling point and prevent thermal degradation of the product.
-
Storage : The purified product is a stable alcohol. It should be stored in a cool, dry place in a well-sealed container to prevent moisture absorption.
Section 2: Synthesis Workflow and Protocols
Overall Synthesis Workflow
The diagram below outlines the complete workflow from raw materials to the final, purified product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Step-by-Step Large-Scale Protocol
This protocol is based on a hypothetical 10 mole scale. Adjust quantities as needed, and always perform a risk assessment before commencing any chemical synthesis.
Reagents & Materials:
| Reagent | M.W. | Moles | Mass / Volume |
| 2,2-dimethyl-1,3-propanediol | 104.15 g/mol | 10.0 | 1041.5 g |
| 3-hydroxy-2,2-dimethylpropanal | 102.13 g/mol | 10.0 | 1021.3 g |
| p-Toluenesulfonic acid (p-TSA) | 172.20 g/mol | 0.1 | 17.2 g |
| Toluene | - | - | ~10 L |
| 5% Sodium Bicarbonate Soln. | - | - | ~2 L |
| Saturated Brine Solution | - | - | ~2 L |
| Anhydrous Magnesium Sulfate | - | - | ~200 g |
Procedure:
-
Reactor Setup : Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a heating/cooling circulator, and a Dean-Stark apparatus connected to a reflux condenser. Ensure the system is dry and inerted with nitrogen.
-
Charging : To the reactor, add toluene (10 L), 2,2-dimethyl-1,3-propanediol (1041.5 g), and 3-hydroxy-2,2-dimethylpropanal (1021.3 g). Stir the mixture until all solids are dissolved.
-
Catalyst Addition : Add p-toluenesulfonic acid (17.2 g) to the stirring mixture.
-
Reaction : Heat the reactor to reflux (~111°C for toluene). Vapors will condense and collect in the Dean-Stark trap. The lower water layer should be periodically drained. The theoretical amount of water to be collected is ~180 mL (10 moles).
-
Monitoring : Continue refluxing for 4-8 hours, or until water collection ceases. Confirm completion by GC analysis of a neutralized reaction aliquot.
-
Cooling & Neutralization : Cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution (2 x 1 L). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Washing : Wash the organic layer with water (1 x 1 L) and then with saturated brine (1 x 1 L) to remove residual water and salts.
-
Drying & Filtration : Dry the organic layer over anhydrous magnesium sulfate (~200 g), stir for 30 minutes, and then filter to remove the drying agent.
-
Solvent Removal : Concentrate the filtrate using a large-scale rotary evaporator to remove the toluene.
-
Purification : Assemble a vacuum distillation apparatus. Distill the crude oil under reduced pressure. The pure product, β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol, is a colorless oil.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis.
Caption: Decision tree for troubleshooting low product yield.
Q: The reaction has stalled, and water is no longer being collected, but GC analysis shows significant starting material remains. What should I do?
-
Plausible Cause 1: Inactive Catalyst. The p-TSA may have degraded or been neutralized by basic impurities in the starting materials or solvent.
-
Solution: Add a fresh portion of the catalyst (e.g., another 0.01 eq) to the reaction mixture and continue to reflux.
-
-
Plausible Cause 2: Equilibrium Reached Prematurely. If the stirring is inefficient on a large scale, localized pockets of high water concentration can slow the reaction.
-
Solution: Increase the stirring rate to ensure the mixture is homogeneous and all parts of the solution are exposed to the dehydrating conditions at the surface.
-
Q: The crude product is dark brown or black, making distillation difficult.
-
Plausible Cause: Thermal Degradation or Side Reactions. This often points to excessive catalyst loading or a reaction temperature that is too high, causing the aldehyde to polymerize or undergo side reactions.
-
Solution: In future runs, reduce the catalyst loading to the lower end of the recommended range (0.01 eq). If possible, use a solvent with a slightly lower boiling point (e.g., cyclohexane) if the aldehyde proves to be particularly sensitive. For the current batch, attempt purification via a short-path vacuum distillation, but expect a lower yield.
-
Q: During the workup, a thick emulsion forms between the organic and aqueous layers.
-
Plausible Cause: Insufficient Neutralization or Surfactant-like Byproducts. If the acid catalyst is not fully neutralized, it can lead to complex mixtures at the interface. Some oligomeric byproducts may also act as surfactants.
-
Solution: Add more brine to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break emulsions ("salting out"). Allow the mixture to stand for an extended period without agitation. If the emulsion persists, a filtration through a pad of Celite may be necessary.
-
Q: The final distilled product fails purity specifications, showing a low-boiling impurity.
-
Plausible Cause: Inefficient Fractional Distillation. This suggests that unreacted aldehyde or residual solvent was not fully separated from the main product.
-
Solution: Ensure the distillation column is well-insulated and has sufficient theoretical plates for the separation. Collect a "forerun" fraction at a lower temperature to remove the more volatile impurities before increasing the temperature to collect the main product fraction. Maintain a stable vacuum throughout the distillation.
-
References
-
Chemistry Stack Exchange. Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Available at: [Link]
-
PubChem. beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. Available at: [Link]
-
MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available at: [Link]
-
GSRS. This compound. Available at: [Link]
-
ACS Publications. The Grignard Reagents | Organometallics. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
-
ChemSynthesis. 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methyl-1-propanol. Available at: [Link]
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Chemistry LibreTexts. Grignard Reagents. Available at: [Link]
-
PrepChem.com. Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. Available at: [Link]
-
PrepChem.com. Synthesis of 2,2-Dimethyl-5-ethyl-5-(1-hydroxy propyl)-1,3-dioxane. Available at: [Link]
-
PrepChem.com. Synthesis of (b) 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxan. Available at: [Link]
-
PubChemLite. 2,2-dimethyl-1,3-dioxan-5-ol. Available at: [Link]
-
PrepChem.com. Synthesis of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane. Available at: [Link]
-
Drugfuture. This compound. Available at: [Link]
- Google Patents. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
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Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link]
-
PubChem. 1,3-Dioxane-2-ethanol, 5-ethyl-5-(hydroxymethyl)-beta,beta-dimethyl. Available at: [Link]
-
PubChem. 2,2-Dimethyl-1,3-dioxan-5-ol. Available at: [Link]
-
Thieme Chemistry. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at: [Link]
-
American Chemical Society. Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Available at: [Link]
-
ResearchGate. Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol. Available at: [Link]
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preventing byproduct formation in "beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol" reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the synthesis of 2-substituted 5,5-dimethyl-1,3-dioxanes, such as the target molecule "beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol". This guide is designed to provide in-depth troubleshooting advice and preventative strategies to minimize byproduct formation and maximize yield and purity. As Senior Application Scientists, we understand that robust and reproducible synthetic procedures are critical. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve common issues encountered in the lab.
The formation of a 1,3-dioxane ring via acid-catalyzed acetalization of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with a functionalized aldehyde is a common strategy to protect diols or carbonyls.[1][2][3] However, when the aldehyde contains additional reactive groups, such as a hydroxyl moiety, the reaction landscape becomes more complex, opening pathways to numerous byproducts. This guide will equip you with the knowledge to navigate these challenges effectively.
Core Principles: The Chemistry of Acetalization
The synthesis of a 1,3-dioxane is a reversible, acid-catalyzed reaction between a 1,3-diol and an aldehyde or ketone.[4] Understanding the mechanism is key to controlling the outcome.
The Mechanism:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack (Part 1): One hydroxyl group of neopentyl glycol attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the attacking oxygen to the hemiacetal's hydroxyl group.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group, generating a resonance-stabilized oxonium ion.[4]
-
Nucleophilic Attack (Part 2): The second hydroxyl group of the diol attacks the oxonium ion in an intramolecular fashion, closing the six-membered ring.
-
Deprotonation: The catalyst is regenerated by deprotonation of the final intermediate, yielding the stable 1,3-dioxane product.
This entire process is in equilibrium. To achieve a high yield of the desired acetal, the equilibrium must be shifted to the product side, primarily by removing the water formed during the reaction.[1][4]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of hydroxy-functionalized 2-substituted 5,5-dimethyl-1,3-dioxanes.
Q1: My reaction yield is consistently low, and I recover significant amounts of starting material. What's going wrong?
Answer: Low conversion is almost always tied to the reversible nature of acetalization. The equilibrium is not being sufficiently driven towards the product.
Causality & Solutions:
-
Inefficient Water Removal: Water is a direct product of the reaction; its presence will push the equilibrium back towards the starting materials.[4]
-
Solution 1 (Dean-Stark Apparatus): For reactions in water-immiscible solvents like toluene or hexane, a Dean-Stark trap is the standard and most effective method for continuous water removal via azeotropic distillation.[1][5]
-
Solution 2 (Chemical Dehydrating Agents): If a Dean-Stark setup is not feasible, using chemical means can be effective. Molecular sieves (4Å) are excellent for sequestering water.[1] Alternatively, using a trialkyl orthoformate can chemically remove water.[1][6]
-
-
Insufficient or Inappropriate Catalyst: The reaction will not proceed at a reasonable rate without proper acid catalysis. However, too much or too strong an acid can cause degradation.
-
Solution: Use a catalytic amount (0.1-1 mol%) of a suitable acid. p-Toluenesulfonic acid (p-TsOH) is a common and effective choice.[5][7] Milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be used if your substrates are highly acid-sensitive. Solid acid catalysts, like cation exchange resins (e.g., Amberlyst-15), are also excellent as they can be easily filtered off, simplifying workup.[2][8]
-
-
Sub-optimal Temperature or Reaction Time: Acetal formation can be slow at room temperature.
-
Solution: Most acetalizations are performed at reflux temperature of the chosen solvent (e.g., toluene, ~110 °C) to facilitate azeotropic water removal. Monitor the reaction by TLC or GC to determine the optimal reaction time, which can range from a few hours to overnight.[5]
-
Q2: My reaction mixture becomes thick, viscous, or forms a solid precipitate. What is this byproduct and how do I prevent it?
Answer: This is a classic sign of aldehyde self-condensation or polymerization. Hydroxy-functionalized aldehydes, particularly those with α-hydrogens, are prone to acid-catalyzed aldol-type reactions and oligomerization.[9]
Causality & Solutions:
-
Aldehyde Self-Reaction: The acid catalyst can protonate one aldehyde molecule, which is then attacked by the enol form of another aldehyde molecule. This process can repeat, leading to long-chain oligomers or polymers. The presence of a hydroxyl group can further complicate this by forming polyethers.
-
Solution 1 (Controlled Addition): Instead of adding all the aldehyde at the beginning, add it slowly over several hours to the heated solution of the diol and catalyst. This keeps the instantaneous concentration of the free aldehyde low, favoring the desired bimolecular reaction with the diol over the aldehyde-aldehyde self-reaction.
-
Solution 2 (Temperature Control): While heat is needed to remove water, excessive temperatures can accelerate polymerization. Find the minimum temperature required for efficient azeotropic distillation.
-
Solution 3 (Catalyst Choice): Very strong acids can aggressively promote polymerization.[10] Consider using a milder catalyst or a heterogeneous acid catalyst which can sometimes offer better selectivity.[2]
-
Q3: My crude product shows multiple spots on TLC or extra peaks in GC/MS. What are these impurities?
Answer: Besides unreacted starting materials and polymers, several other discrete byproducts can form.
Causality & Potential Byproducts:
-
Hemiacetal Intermediate: The reaction may stall at the hemiacetal stage if water removal is incomplete. This is often an unstable intermediate that may be difficult to isolate but can be observed in crude reaction analyses.
-
Intermolecular Ether (Dimer): The hydroxyl group on your aldehyde's side chain (or on the final product) can compete with the diol and react with another protonated aldehyde molecule. This leads to the formation of dimeric or oligomeric ethers, which can be a significant issue.
-
Dehydration Product: Under harsh acidic conditions and high heat, the hydroxyl group on the ethanol side chain could be eliminated to form an unsaturated byproduct (e.g., a vinyl ether derivative).
Solutions:
-
Optimize Stoichiometry: Using a slight excess of the diol (e.g., 1.1-1.2 equivalents) can help ensure the aldehyde reacts preferentially with the intended partner.
-
Mild Reaction Conditions: Avoid overly strong acids and unnecessarily high temperatures to prevent dehydration and other degradation pathways.[8]
-
Protecting the Side-Chain Hydroxyl: For particularly challenging syntheses, a two-step approach might be necessary. First, protect the hydroxyl group on the aldehyde with a robust protecting group (e.g., a silyl ether like TBDMS). Then, perform the acetalization, followed by deprotection of the side-chain hydroxyl. This adds steps but provides maximum control.[7]
Q4: The product seems to decompose during workup or purification. How can I improve its stability?
Answer: The 1,3-dioxane ring is stable to base but labile to acid.[3] Any residual acid catalyst from the reaction can cause hydrolysis (deprotection) during aqueous workup or decomposition during purification by distillation.
Causality & Solutions:
-
Acid-Catalyzed Hydrolysis: The mechanism of formation is reversible. In the presence of water and acid, the acetal will hydrolyze back to the diol and aldehyde.[11][12]
-
Solution 1 (Neutralize Before Workup): Before performing an aqueous wash or concentrating the reaction mixture, neutralize the acid catalyst. Add a mild base, such as triethylamine (Et₃N), sodium bicarbonate (NaHCO₃) solution, or potassium carbonate (K₂CO₃), until the mixture is neutral or slightly basic.[13]
-
Solution 2 (Avoid Distillation if Unstable): If the product is thermally labile, purification by distillation can lead to decomposition, especially if trace acid is present. In such cases, purification by column chromatography on silica gel (neutralized with ~1% Et₃N in the eluent) is a much gentler alternative.
-
Data & Parameter Summary
The choice of reaction parameters is critical for success. The following table summarizes key variables and their impact on minimizing byproduct formation.
| Parameter | Recommended Condition | Rationale for Byproduct Prevention |
| Diol | Neopentyl Glycol | Forms a stable, six-membered dioxane ring. |
| Aldehyde | High Purity (>98%) | Impurities can lead to unforeseen side reactions. |
| Solvent | Toluene, Hexane, or Cyclohexane | Allows for efficient azeotropic removal of water using a Dean-Stark trap. |
| Catalyst | p-TsOH (0.1-1 mol%) or Amberlyst-15 | Provides efficient catalysis. Amberlyst-15 simplifies workup via filtration.[2] |
| Water Removal | Dean-Stark Apparatus | The most effective method for driving the equilibrium toward the product.[1][4] |
| Temperature | Reflux | Necessary for azeotropic distillation. |
| Workup | Quench with mild base (e.g., NaHCO₃) | Neutralizes the acid catalyst to prevent product hydrolysis during purification.[13] |
Visualizing Reaction & Byproduct Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired reaction and the major side reactions.
Caption: Main pathway for acid-catalyzed 1,3-dioxane formation.
Caption: Major pathways leading to common byproduct formation.
Optimized Experimental Protocol
This protocol is a general guideline for the synthesis of a 2-(hydroxyalkyl)-5,5-dimethyl-1,3-dioxane, incorporating best practices to minimize byproduct formation.
Materials:
-
Neopentyl Glycol (1.1 equiv.)
-
Hydroxy-functionalized Aldehyde (1.0 equiv.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv.)
-
Toluene (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Addition funnel (optional, for slow addition)
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction flask with the Dean-Stark trap and condenser. Ensure all glassware is dry.
-
Charge Reactants: To the reaction flask, add neopentyl glycol (1.1 equiv.), p-TsOH·H₂O (0.01 equiv.), and toluene (to a concentration of ~0.5 M with respect to the limiting reagent).
-
Heat to Reflux: Begin stirring and heat the mixture to reflux. Allow the toluene to reflux for ~30 minutes to azeotropically remove any trace water from the starting materials. You should see water collecting in the Dean-Stark trap.
-
Aldehyde Addition:
-
Standard Method: Once the system is dry, allow the flask to cool slightly, then add the hydroxy-aldehyde (1.0 equiv.) to the mixture.
-
Slow Addition (Recommended to prevent polymerization): Dissolve the hydroxy-aldehyde in a small amount of toluene and add it dropwise to the refluxing reaction mixture over 2-4 hours using an addition funnel.
-
-
Reaction: Continue heating at reflux, monitoring the reaction progress by observing water collection in the Dean-Stark trap. The reaction is typically complete when no more water is being collected. Further confirmation can be obtained by TLC or GC analysis of an aliquot.
-
Cooldown and Neutralization: Once the reaction is complete, cool the flask to room temperature. Crucially, neutralize the catalyst by adding saturated NaHCO₃ solution and stirring vigorously for 10-15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure 1,3-dioxane product.
References
- BenchChem. (2025).
- Alame, M., et al. (2009). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride.
-
Organic Chemistry Portal. (2023). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- IOSR Journal. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
Jia, T. Z., & Chandru, K. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. [Link]
-
ResearchGate. (2015). How can I hydrolyze an acetal in the presence of an ester?[Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
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- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide for Diol Protection: The Robust 5,5-Dimethyl-1,3-Dioxane System versus the Conventional Acetonide
For researchers, scientists, and professionals in drug development, the strategic masking and unmasking of hydroxyl groups is a cornerstone of successful multi-step synthesis. The choice of a protecting group for a 1,2- or 1,3-diol can dictate the success of subsequent transformations. While the isopropylidene ketal, commonly known as the acetonide, is a workhorse in this field due to its reliability and ease of use, situations demanding greater stability necessitate more robust alternatives.
This guide provides an in-depth comparison between the conventional acetonide protecting group and the more sterically hindered 5,5-dimethyl-1,3-dioxane system. We will explore the causality behind their differing stabilities, provide supporting experimental protocols, and offer a logical framework for selecting the optimal protecting group for your synthetic strategy.
Introduction to the Protecting Groups: Structure and Formation
Both the acetonide and the 5,5-dimethyl-1,3-dioxane are cyclic acetals, typically formed by the acid-catalyzed reaction of a diol with a ketone or its equivalent, such as an enol ether or a dimethyl acetal.[1] The fundamental difference lies in the substitution pattern of the resulting dioxane ring, which profoundly influences its stability.
-
The Acetonide (Isopropylidene Ketal): This group is formed from the reaction of a diol with acetone or, more efficiently, 2,2-dimethoxypropane (DMP).[2] When protecting a 1,3-diol, this reaction yields a 2,2-dimethyl-1,3-dioxane. It is one of the most common methods for protecting 1,2- and 1,3-diols.[3][4]
-
The 5,5-Dimethyl-1,3-Dioxane System: This protecting group is formed when a 1,3-diol, such as 2,2-dimethylpropane-1,3-diol (neopentyl glycol), is the substrate that reacts with a carbonyl compound. Alternatively, protecting a simple 1,3-diol with a ketone also generates a substituted 1,3-dioxane. The key feature is the presence of gem-dimethyl groups at the C5 position of the dioxane ring, which provides significant steric shielding to the acetal linkage.[5]
The general mechanism for the formation of these cyclic acetals is a reversible, acid-catalyzed process. The reaction is typically driven to completion by removing the water or methanol byproduct, often using a Dean-Stark apparatus or by using a reagent like DMP which produces methanol.[6][7]
Caption: Comparison of a standard acetonide and a 5,5-dimethyl-1,3-dioxane.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the protection of a model 1,3-diol and subsequent deprotection, illustrating the practical differences between the two systems.
Protocol 1: Formation of a Standard Acetonide (Protection of 1,3-Propanediol using 2,2-Dimethoxypropane)
-
Setup: To a solution of 1,3-propanediol (1.0 equiv.) in anhydrous acetone (0.2 M), add 2,2-dimethoxypropane (1.2 equiv.).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equiv.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench: Upon completion, quench the reaction by adding triethylamine (0.1 equiv.) to neutralize the acid catalyst.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated aqueous NaHCO₃, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting 2,2-dimethyl-1,3-dioxane can be purified by distillation or column chromatography if necessary.
Protocol 2: Formation of a 5,5-Dimethyl-1,3-Dioxane System (Protection of 2,2-Dimethylpropane-1,3-diol using 2,2-Dimethoxypropane)
-
Setup: To a solution of 2,2-dimethylpropane-1,3-diol (1.0 equiv.) in 2,2-dimethoxypropane (5 mL per 0.5 g of diol), add the catalyst. A heterogeneous catalyst like a sulfonated hydrotalcite (HT-S) can be used for ease of removal. [5]2. Catalysis: Add the acid catalyst (e.g., HT-S, 25 mg per 0.5 g of diol). [5]3. Reaction: Place the mixture in a sealed vial and heat to 80 °C with stirring for approximately 1 hour. [5]Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, filter the catalyst.
-
Purification: Concentrate the resulting filtrate under reduced pressure to yield the 2,2,5,5-tetramethyl-1,3-dioxane, which is often pure enough for subsequent steps. [5] Protocol 3: Deprotection Comparison
-
Cleavage of the Standard Acetonide:
-
Dissolve the 2,2-dimethyl-1,3-dioxane (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 2M aqueous HCl.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Neutralize with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected diol.
-
-
Cleavage of the 5,5-Dimethyl-1,3-Dioxane System:
-
Dissolve the 2,2,5,5-tetramethyl-1,3-dioxane (1.0 equiv.) in a mixture of THF and 2M aqueous HCl (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approx. 60-70 °C) for 4-8 hours, monitoring by TLC.
-
Cool to room temperature, neutralize carefully with solid NaHCO₃ or saturated aqueous NaHCO₃, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected diol.
-
Decision-Making Framework
The choice between these two protecting groups should be dictated by the planned synthetic route.
Sources
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- 7. manavchem.com [manavchem.com]
A Comparative Guide to 1,3-Dioxane Protecting Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the architecturally complex world of multi-step organic synthesis, the strategic masking and unmasking of functional groups is a critical element of success. Among the arsenal of protecting groups available to chemists, the 1,3-dioxane stands out for its utility in safeguarding 1,3-diols and carbonyl compounds.[1] This guide offers an in-depth comparison of the 1,3-dioxane protecting group against other common alternatives, providing field-proven insights and experimental data to inform your synthetic strategy.
The 1,3-Dioxane Moiety: An Overview
The 1,3-dioxane is a six-membered cyclic acetal, typically formed from the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone.[1][2] This transformation is a reversible process, often requiring the removal of water via a Dean-Stark apparatus or chemical sequestration to drive the reaction to completion.[1][3][4] The popularity of the 1,3-dioxane stems from its robust stability under a wide range of conditions, including basic, neutral, and many reductive or oxidative environments.[1][5] Crucially, it is readily cleaved under acidic conditions, providing a valuable axis of orthogonality in complex synthetic routes.[1][5]
The conformational preference of the 1,3-dioxane ring, which favors a chair-like structure similar to cyclohexane, can have significant stereochemical implications.[5] Substituents on the ring generally prefer an equatorial position to minimize steric interactions, a factor that can be exploited to control stereochemistry in subsequent reactions.[5]
Formation of 1,3-Dioxanes: Methodologies and Mechanistic Causality
The synthesis of 1,3-dioxanes is a cornerstone transformation, with the choice of carbonyl partner and catalyst being critical. Formaldehyde, benzaldehyde, and acetone (or their acetal equivalents like 2,2-dimethoxypropane) are common choices. The reaction is catalyzed by either Brønsted or Lewis acids.
Mechanism of Formation: The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity. One hydroxyl group of the 1,3-diol then attacks the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water, followed by intramolecular attack by the second diol hydroxyl, yields the cyclic 1,3-dioxane.[6] The removal of water is essential as it is the principle of Le Châtelier in action, shifting the equilibrium towards the product.
Caption: General workflow for the formation and deprotection of 1,3-dioxane protecting groups.
Comparative Analysis with Other Diol Protecting Groups
The selection of a protecting group is a critical decision in synthesis design. The 1,3-dioxane must be compared against other common diol protecting groups, primarily acetonides (isopropylidene ketals) and silyl ethers.
| Protecting Group | Structure | Common Reagents for Formation | Stability | Cleavage Conditions |
| 1,3-Dioxane (Benzylidene Acetal) | Six-membered cyclic acetal | Benzaldehyde, TsOH, Dean-Stark | Stable to bases, nucleophiles, mild oxidants, and reducing agents.[5][7] | Acidic hydrolysis (e.g., aq. HCl), hydrogenolysis (Pd/C, H₂).[7] |
| Acetonide (Isopropylidene Ketal) | Five-membered cyclic ketal | Acetone or 2,2-dimethoxypropane, TsOH | Stable to bases, reducing agents, and mild oxidants.[7][8] Generally less stable to acid than benzylidene acetals.[7] | Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[7][8] |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | TBDMSCl, Imidazole | Stable to non-acidic and non-fluoride conditions.[7] | Fluoride ions (e.g., TBAF), strong acid.[7] |
| Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | TIPDSCl₂, Pyridine | Very stable, particularly for 1,3-diols.[7] | Fluoride ions.[7] |
Key Decision Factors:
-
Acid Stability: Benzylidene acetals (a type of 1,3-dioxane) are generally more stable to acidic conditions than acetonides.[7] This can be crucial if other acid-labile groups, such as Boc ethers, need to be retained during a synthetic sequence.
-
Ring Size and Conformation: The formation of a six-membered 1,3-dioxane is often favored for 1,3-diols, whereas five-membered 1,3-dioxolanes (acetonides) are typically preferred for 1,2-diols.[9] This thermodynamic preference can be exploited for regioselective protection of polyols.[9]
-
Orthogonality: Silyl ethers offer a distinct deprotection strategy using fluoride ions, making them orthogonal to acid-labile acetals like 1,3-dioxanes. This allows for selective deprotection in either order.
-
Further Transformations: Benzylidene acetals offer a unique advantage in that they can be regioselectively opened via reductive cleavage to yield a free hydroxyl group and a benzyl ether, a valuable synthetic handle.[7]
Caption: Decision workflow for selecting a 1,3-diol protecting group.
Experimental Protocols
The following protocols are representative examples for the formation and cleavage of a 1,3-dioxane protecting group.
Protocol 1: Formation of a Benzylidene Acetal from a 1,3-Diol
This protocol describes the protection of a generic 1,3-diol using benzaldehyde dimethyl acetal, a common and efficient method that avoids the need to remove water by azeotropic distillation.
-
Reagents:
-
1,3-Diol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or Camphorsulfonic acid (CSA)
-
Dichloromethane (CH₂Cl₂) or Toluene as solvent
-
-
Procedure:
-
Dissolve the 1,3-diol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add benzaldehyde dimethyl acetal to the solution.
-
Add the catalytic amount of p-TsOH.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Deprotection of a Benzylidene Acetal by Acidic Hydrolysis
This protocol outlines the standard method for cleaving the 1,3-dioxane to regenerate the diol.
-
Reagents:
-
Protected Diol (1.0 equiv)
-
Aqueous solution of a protic acid (e.g., 1M HCl, or a mixture of acetic acid and water)
-
A co-solvent such as Tetrahydrofuran (THF) or acetone to ensure solubility.
-
-
Procedure:
-
Dissolve the protected diol in the co-solvent (e.g., THF).
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography or recrystallization.
-
Conclusion
The 1,3-dioxane is a robust and versatile protecting group for 1,3-diols and carbonyls, offering a favorable balance of stability and reactivity.[1] Its stability to basic and nucleophilic conditions, coupled with its reliable cleavage under acidic conditions, secures its place as a staple in organic synthesis. When compared to alternatives like acetonides and silyl ethers, the choice of a 1,3-dioxane, particularly a benzylidene acetal, is driven by the need for higher acid stability and the potential for unique downstream transformations like reductive opening. A thorough understanding of these comparative factors is essential for the logical design and successful execution of complex synthetic strategies.
References
- BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. [Online PDF].
- BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. [Online PDF].
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. [Online PDF].
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols. Available at: [Link]
-
Wikipedia. (n.d.). Acetonide. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dioxane. Available at: [Link]
Sources
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NMR analysis of "beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol" protected diols
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for diols is a critical determinant of success. An ideal protecting group should be readily installed and removed under mild conditions, exhibit robust stability throughout a synthetic sequence, and ideally, provide clear and unambiguous spectroscopic data for characterization. This guide provides an in-depth technical comparison of the neopentylidene acetal (formed from 2,2-dimethyl-1,3-propanediol) with other common diol protecting groups, focusing on their Nuclear Magnetic Resonance (NMR) signatures.
Introduction: The Role of Diol Protecting Groups
Diols are versatile functional groups, but their reactivity can be a double-edged sword. The hydroxyl groups can interfere with a wide range of transformations, necessitating their temporary masking. Cyclic acetals are a cornerstone of diol protection strategy, prized for their stability under neutral to strongly basic conditions.[1][2] This guide will delve into the specifics of the neopentylidene acetal, a six-membered ring system, and compare its performance, particularly from an NMR perspective, with the five-membered isopropylidene acetal (acetonide) and the six-membered benzylidene acetal.
The Neopentylidene Acetal: Synthesis and NMR Characteristics
The neopentylidene acetal is formed by the acid-catalyzed reaction of a diol with 2,2-dimethyl-1,3-propanediol or a suitable equivalent. The resulting 5,5-dimethyl-1,3-dioxane ring system offers distinct advantages in terms of stability and conformational rigidity.
Experimental Protocol: Protection of Propane-1,3-diol with a Neopentylidene Acetal
The following protocol describes a general procedure for the protection of a 1,3-diol.
Materials:
-
Propane-1,3-diol (1.0 eq)
-
2,2-dimethyl-1,3-propanediol (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propane-1,3-diol, 2,2-dimethyl-1,3-propanediol, and a catalytic amount of p-TsOH in toluene.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting diol is no longer visible.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the desired neopentylidene acetal.
Caption: Experimental workflow for the synthesis and purification of a neopentylidene acetal.
NMR Analysis of the Neopentylidene Acetal Protecting Group
The 5,5-dimethyl-1,3-dioxane ring of the neopentylidene acetal provides a set of highly informative and often simplified NMR signals. The gem-dimethyl group at the C5 position locks the six-membered ring in a chair conformation, which can lead to well-resolved spectra.
¹H NMR:
-
C5-Methyl Protons: A characteristic sharp singlet integrating to six protons, typically found in the upfield region around 0.7-1.2 ppm. The exact chemical shift can be influenced by the substituents on the dioxane ring.
-
C4/C6 Methylene Protons: These protons are diastereotopic and will appear as two distinct signals, often as doublets or more complex multiplets due to coupling with each other and with any protons on the protected diol. They typically resonate in the range of 3.3-3.8 ppm.
-
C2 Proton (if applicable): If the protecting group is formed from an aldehyde, the C2 proton will appear as a singlet or a multiplet depending on adjacent protons, typically in the range of 4.5-5.5 ppm.
¹³C NMR:
-
C5 (Quaternary Carbon): A signal around 30 ppm.
-
C5-Methyl Carbons: A signal around 22-23 ppm.
-
C4/C6 (Methylene Carbons): A signal around 70-77 ppm.
-
C2 (Acetal Carbon): A signal around 98-105 ppm.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C5-CH₃ | ~0.7 - 1.2 (s, 6H) | ~22 - 23 |
| C4/C6-H₂ | ~3.3 - 3.8 (m, 4H) | ~70 - 77 |
| C5 | - | ~30 |
| C2 | Varies with substituent | ~98 - 105 |
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Neopentylidene Acetal Moiety.[3][4]
Comparative Analysis: Neopentylidene vs. Acetonide and Benzylidene Acetals
The choice of a diol protecting group is often dictated by the specific requirements of the synthetic route. Here, we compare the neopentylidene acetal to two other commonly used protecting groups.
Structural and Conformational Differences
Caption: Structures of common diol protecting groups.
The neopentylidene and benzylidene acetals form six-membered 1,3-dioxane rings, which typically adopt a chair conformation. In contrast, the acetonide forms a five-membered 1,3-dioxolane ring, which exists in a more flexible envelope or twist conformation. This conformational difference can have significant implications for the reactivity and NMR spectroscopy of the protected diol.
Stability Comparison
All three protecting groups are stable to basic, nucleophilic, and many reducing and oxidizing conditions. Their primary liability is towards acidic hydrolysis.[5][6]
| Protecting Group | Relative Stability to Acidic Hydrolysis | Cleavage Conditions |
| Neopentylidene Acetal | Moderate to High | Aqueous acid (e.g., HCl, TFA) |
| Acetonide | Moderate | Aqueous acid (e.g., HCl, acetic acid) |
| Benzylidene Acetal | High | Aqueous acid; Hydrogenolysis (Pd/C, H₂) |
Table 2: Qualitative Stability Comparison of Diol Protecting Groups.[5]
NMR Spectral Comparison
The choice of protecting group can significantly impact the complexity and interpretability of NMR spectra.
-
Neopentylidene Acetal: As discussed, the locked chair conformation and the simple singlet for the gem-dimethyl groups often lead to clean and well-resolved spectra. The distinct chemical shifts of the axial and equatorial protons of the dioxane ring can provide valuable stereochemical information.
-
Acetonide: The two methyl groups of the acetonide are diastereotopic in a chiral environment and typically appear as two singlets in the ¹H NMR spectrum, usually between 1.3 and 1.5 ppm. In the ¹³C NMR spectrum, the chemical shifts of the acetonide methyl carbons and the quaternary carbon can be diagnostic of the relative stereochemistry of 1,3-diols, as demonstrated by Rychnovsky and coworkers. For syn-1,3-diols, the methyl carbons appear around 19 and 30 ppm, while for anti-1,3-diols, they are found closer together at around 25 ppm.
-
Benzylidene Acetal: The presence of the aromatic ring introduces signals in the aromatic region of the ¹H and ¹³C NMR spectra (typically 7.2-7.5 ppm). The benzylic proton at C2 gives a characteristic singlet around 5.5-6.0 ppm. While useful, the aromatic signals can sometimes complicate the spectrum, especially if other aromatic rings are present in the molecule.
Caption: Decision logic for selecting a diol protecting group.
Conclusion
The neopentylidene acetal is a valuable and perhaps underutilized tool in the synthetic chemist's arsenal for diol protection. Its robust stability, coupled with the often simplified and informative NMR spectra it provides, makes it an excellent choice for complex synthetic endeavors. The characteristic upfield singlet for the gem-dimethyl groups and the well-defined signals for the dioxane ring protons can greatly facilitate structural elucidation and conformational analysis. While acetonides offer a powerful method for stereochemical determination via ¹³C NMR, and benzylidene acetals provide an orthogonal deprotection strategy, the neopentylidene acetal presents a compelling balance of stability and spectral clarity that warrants its consideration in the design of modern synthetic routes.
References
-
PubChem. 5,5-Dimethyl-1,3-dioxane. National Center for Biotechnology Information. [Online]. Available at: [Link]
-
SpectraBase. 5,5-Dimethyl-1,3-dioxane-2-ethanol. [Online]. Available at: [Link]
-
PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Online]. Available at: [Link]
-
PubChem. 5,5-Dimethyl-1,3-dioxan-2-one. National Center for Biotechnology Information. [Online]. Available at: [Link]
-
SpectraBase. 5,5-Dimethyl-m-dioxane. [Online]. Available at: [Link]
-
Organic Chemistry Portal. Protecting Groups. [Online]. Available at: [Link]
-
Chemistry LibreTexts. 6.3: Carbonyl Protecting Groups. [Online]. Available at: [Link]
-
ResearchGate. 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. [Online]. Available at: [Link]
- Kocienski, P. J. Protecting Groups. Thieme, 2004.
-
MDPI. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 2023. [Online]. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032262). [Online]. Available at: [Link]
-
Semantic Scholar. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. [Online]. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262). [Online]. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Online]. Available at: [Link]
- Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 2007.
-
ResearchGate. ¹H MAS NMR spectrum for ethylene glycol [EG, C2H4(OH)2] adsorbed in NaX... [Online]. Available at: [Link]
-
MDPI. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 2023. [Online]. Available at: [Link]
-
Sciencemadness Wiki. Dimethyl dioxane. [Online]. Available at: [Link]
-
PubMed. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. [Online]. Available at: [Link]
-
Biological Magnetic Resonance Bank. Glycerol at BMRB. [Online]. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (). [Online]. Available at: [Link]
-
SpectraBase. 1,3-Propanediol. [Online]. Available at: [Link]
-
Academax. Investigation on Hydrolysis Kinetics of 2-Methyl-1,3-Dioxane. [Online]. Available at: [Link]
-
ResearchGate. Selected portion of the 1 H NMR spectra of benzaldehyde-glycerol... [Online]. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of 1,3-propanediol and ABAs in DMSO-d6. a 0.2 wt%... [Online]. Available at: [Link]
-
PubChem. 1,3-Propanediol. National Center for Biotechnology Information. [Online]. Available at: [Link]
-
Wikipedia. 1,3-Propanediol. [Online]. Available at: [Link]
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- 3. 5,5-Dimethyl-1,3-dioxane | C6H12O2 | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Mass Spectrometric Fragmentation of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
Abstract
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol (MW: 188.26 g/mol )[1][2]. Designed for researchers in analytical chemistry, pharmacology, and materials science, this document elucidates the primary fragmentation pathways under common ionization techniques, particularly Electron Ionization (EI). By comparing its fragmentation pattern with structurally analogous 1,3-dioxanes, this guide offers a framework for structural confirmation and differentiation from related compounds. We will explore the underlying chemical principles governing ion formation and provide robust, step-by-step experimental protocols for reproducible data acquisition.
Introduction: The Analytical Challenge
β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is a molecule characterized by a substituted 1,3-dioxane ring, a cyclic acetal functional group, and a neopentyl alcohol moiety. The structural complexity, arising from the sterically hindered quaternary carbons and the presence of multiple oxygen atoms, presents a unique and informative fragmentation pattern in mass spectrometry. Understanding these pathways is crucial for its unambiguous identification in complex matrices, for quality control in synthesis, and for metabolite identification studies.
This guide will focus primarily on Electron Ionization (EI), a "hard" ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation[3][4]. This characteristic makes EI-MS an excellent tool for structural elucidation based on the resulting "fingerprint" mass spectrum. We will also briefly consider "soft" ionization techniques like Electrospray Ionization (ESI) for a comparative perspective.
Comparative Ionization Strategies: EI vs. ESI
The choice of ionization technique dictates the type of information obtained. The optimal method depends on the analytical goal, whether it is molecular weight determination or detailed structural elucidation.
-
Electron Ionization (EI): This technique bombards the gaseous analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form an energetically unstable molecular ion (M•+). This ion rapidly undergoes a cascade of fragmentation reactions[5][6].
-
Expected Outcome for Target Molecule: A weak or absent molecular ion peak at m/z 188 is anticipated due to the molecule's instability. The spectrum will be dominated by abundant fragment ions resulting from predictable cleavage pathways, such as α-cleavage and ring opening.
-
-
Electrospray Ionization (ESI): A soft ionization method ideal for polar molecules, ESI typically generates protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+). It imparts minimal excess energy, thus preserving the molecular ion and limiting fragmentation.
-
Expected Outcome for Target Molecule: A strong signal for the protonated molecule at m/z 189 ([C10H20O3+H]+) would be expected. Tandem MS (MS/MS) would be required to induce and analyze fragmentation, which would likely proceed via different, lower-energy pathways than EI.
-
The following workflow illustrates the general process for analyzing the target compound.
Caption: General workflow for MS analysis.
Predicted Electron Ionization (EI) Fragmentation Pathways
The fragmentation of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol is governed by the presence of heteroatoms (oxygen) and strained quaternary carbon centers. The initial ionization event is most likely to occur at one of the lone pair electrons on an oxygen atom, initiating a series of predictable cleavage events.
Primary Fragmentation Mechanisms:
-
α-Cleavage (Radical Site-Initiated): This is a dominant fragmentation pathway for ethers, acetals, and alcohols[7][8]. The radical cation formed on an oxygen atom initiates the homolytic cleavage of an adjacent C-C or C-O bond.
-
Ring Opening: The dioxane ring is susceptible to opening, driven by the formation of stable oxonium ions.
-
Loss of Neutral Molecules: Stable neutral molecules like water (H₂O), formaldehyde (CH₂O), and isobutene (C₄H₈) are readily eliminated.
The proposed major fragmentation pathway is visualized below:
Caption: Proposed EI fragmentation of the target molecule.
Detailed Explanation of Key Fragments:
-
Formation of m/z 157 ([M - CH₂OH]⁺): Alpha-cleavage adjacent to the alcohol oxygen leads to the loss of the hydroxymethyl radical (•CH₂OH). This is a very common pathway for primary alcohols[9]. The resulting ion at m/z 157 represents the bulky dioxane-containing cation.
-
Formation of m/z 143: This significant ion likely arises from the cleavage of the bond between the dioxane ring and the quaternary carbon of the side chain, followed by a hydrogen rearrangement. This expels a neutral C₃H₇ radical, leading to a stable, substituted oxonium ion. A similar fragment is observed in the MS/MS spectrum of the related compound 5,5-Dimethyl-1,3-dioxane-2-ethanol[10].
-
Formation of m/z 115: This ion is characteristic of the cleavage of the dioxane ring itself. Following the initial ring opening, a neutral molecule of formaldehyde (CH₂O) can be lost, along with the elements of ethylene, leading to a fragment corresponding to the core neopentanediol-derived portion of the molecule. This fragment is also seen in the GC-MS data of the TBDMS derivative of a related compound[11].
-
Formation of m/z 87 and m/z 85: The fragment at m/z 87 likely corresponds to the protonated 2-methyl-2-propanol cation [C(CH₃)₂COH₂]⁺, formed by cleavage and rearrangement. Subsequent loss of H₂ gives the ion at m/z 85.
-
Formation of m/z 71 and m/z 57: The ion at m/z 71 can be attributed to the [C₄H₇O]⁺ fragment resulting from further breakdown of the dioxane ring structure. The highly stable tert-butyl cation, [C(CH₃)₃]⁺ at m/z 57, is expected from the cleavage of the neopentyl group and is a common feature in molecules containing this moiety.
Comparative Analysis: The Role of Substitution
To understand the influence of the β,β,5,5-tetramethyl substitution, we can compare the expected fragmentation to that of unsubstituted 1,3-dioxane.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Primary Fragmentation Driver |
| 1,3-Dioxane [12][13] | 88 (present) | 87, 58, 42, 29 | Ring opening, loss of formaldehyde |
| 5,5-Dimethyl-1,3-dioxane [14] | 116 (weak) | 101, 69, 56 | Loss of methyl, ring cleavage |
| β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol | 188 (weak/absent) | 157, 143, 115, 87, 57 | Side-chain cleavage, α-cleavage |
The comparison clearly shows that as substitution increases, the fragmentation becomes dominated by the loss of these bulky substituent groups. While the parent 1,3-dioxane fragments primarily through ring cleavage[12], our target molecule's fragmentation is initiated at the heavily substituted side chain, which readily forms stable carbocations (like the m/z 57 ion). This makes the fragmentation pattern highly diagnostic for the specific substitution pattern.
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
This protocol is designed for the structural elucidation and "fingerprint" identification of the target compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Configuration:
-
Injector: Split/splitless, set to 250°C. Use a 1 µL injection volume with a 20:1 split ratio.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Configuration (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Set to scan a mass range of m/z 40-400.
-
Detector: Ensure the detector is calibrated and operating within the manufacturer's specifications.
-
-
Data Analysis: Integrate the chromatographic peak corresponding to the analyte. Analyze the resulting mass spectrum, identifying the key fragment ions and comparing them to the proposed pathways and any available library spectra.
Protocol 2: Infusion ESI-MS/MS Analysis
This protocol is suited for accurate molecular weight determination and targeted fragmentation studies.
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 methanol:water with 0.1% formic acid to promote protonation.
-
Infusion Setup:
-
Infuse the sample directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
-
MS Configuration (ESI+ Mode):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas: Nitrogen at a flow of 8-12 L/min and a temperature of 300-350°C.
-
Nebulizer Pressure: 30-40 psi.
-
-
MS1 Scan: Acquire a full scan spectrum (e.g., m/z 100-300) to identify the protonated molecular ion ([M+H]⁺ at m/z 189.1).
-
MS2 (Tandem MS) Scan:
-
Select the m/z 189.1 ion as the precursor for fragmentation.
-
Apply collision-induced dissociation (CID) using argon as the collision gas.
-
Ramp the collision energy (e.g., 10-40 eV) to observe the formation of product ions. Key expected product ions would include the loss of water (m/z 171) and loss of the neopentyl alcohol moiety.
-
-
Data Analysis: Correlate the product ions with specific structural features of the parent molecule.
Conclusion
The mass spectrometric fragmentation of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol under Electron Ionization is a predictable process driven by well-understood mechanisms, primarily α-cleavage and rearrangements initiated by ionization at an oxygen atom. The resulting mass spectrum is highly characteristic, with dominant fragments at m/z 157, 143, 115, and 57, which are diagnostic for the intact dioxane ring with side-chain loss, the core ring structure, and the tert-butyl moiety, respectively. A comparative analysis with less substituted dioxanes confirms that the fragmentation is heavily influenced by the bulky substituents. This guide provides the theoretical basis and practical protocols for researchers to confidently identify this molecule and distinguish it from structural isomers, contributing to robust and reliable analytical outcomes.
References
-
PubChem. (n.d.). beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]
-
Shamsutdinova, L. R., et al. (2024). Electron Ionization Mass Spectra of (β-Hydroxy-,β-Acetoxy)Sulphides, -Sulfones in the 1,3-Dioxane and 1,3-Dioxolane Series. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxane. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to the Conformational Analysis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical properties, reactivity, and, most importantly, its biological activity. The shape of a molecule dictates how it interacts with biological targets like enzymes and receptors. This guide offers an in-depth, comparative conformational analysis of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol, a substituted heterocyclic system, and contrasts its behavior with relevant structural alternatives. We will delve into the underlying stereoelectronic principles and provide the experimental and computational frameworks necessary for such an investigation.
The 1,3-Dioxane Scaffold: More Than Just a Cyclohexane Analog
The 1,3-dioxane ring is a six-membered heterocycle that, like cyclohexane, preferentially adopts a low-energy chair conformation to minimize angle and torsional strain.[1][2] However, the substitution of two methylene groups with oxygen atoms introduces profound structural and electronic differences:
-
Shorter C-O Bonds: The carbon-oxygen bonds (approx. 1.43 Å) are significantly shorter than carbon-carbon bonds (approx. 1.54 Å). This puckers the ring more than in cyclohexane.
-
Increased 1,3-Diaxial Interactions: A direct consequence of the shorter C-O bonds is that axial substituents at the C2 position experience more severe steric repulsion from the axial hydrogens at C4 and C6.[1] This generally creates a stronger preference for equatorial substituents at C2 compared to analogous cyclohexanes.
-
Higher Inversion Barrier: The energy barrier for the chair-to-twist-boat interconversion is higher in 1,3-dioxanes (around 5.7 kcal/mol) than in cyclohexane (around 4.9 kcal/mol), making the chair conformation even more dominant.[1]
While non-chair forms like the twist-boat exist, they are significantly higher in energy, with the chair conformer being the ground state for most derivatives.[3][4]
Caption: Predominant conformations of the 1,3-dioxane ring.
Analysis of the Target Molecule: β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
The title compound, with the structure 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, possesses several key features that dictate its conformational behavior.[5][6]
The Anchoring Effect of C5-Substituents
The gem-dimethyl group at the C5 position acts as a conformational lock. The steric bulk of two methyl groups effectively prevents ring inversion. This renders the system anancomeric , meaning it exists overwhelmingly in a single chair conformation.[7][8] One methyl group will occupy an axial position and the other an equatorial position.
The C2-Side Chain: A Battle of Sterics and Potential Interactions
The substituent at the C2 position is a bulky –C(CH3)2CH2OH group.
-
Equatorial Preference: Due to the severe 1,3-diaxial interactions mentioned earlier, this large group will strongly prefer the equatorial orientation. The energy penalty for placing such a group in the axial position would be substantial.
-
Side-Chain Rotation: The conformation is further defined by rotation around two key single bonds:
-
C2–Cβ Bond: Rotation around the bond connecting the dioxane ring to the quaternary carbon of the side chain will be highly restricted. The two methyl groups on the side chain will sterically clash with the C4 and C6 protons of the dioxane ring. The molecule will adopt a rotamer that minimizes these interactions.
-
Cβ–Cα (Ethanol) Bond: Rotation around this bond determines the orientation of the terminal hydroxyl group. Like ethanol itself, this fragment can exist in anti and gauche conformations.[9][10][11] A gauche conformation that brings the hydroxyl group in proximity to one of the ring's oxygen atoms could be stabilized by an intramolecular hydrogen bond . This is a common stabilizing feature in substituted ethanol derivatives.[12][13]
-
Caption: Key rotational bonds in the C2-substituent.
Comparative Analysis with Structural Alternatives
To fully appreciate the conformational properties of the title compound, it is instructive to compare it with derivatives where key structural motifs are altered.
| Compound/Derivative | C5-Substituents | C2-Substituent | Key Conformational Features & Comparison |
| Target: β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol | gem-dimethyl | -C(CH3)2CH2OH | Baseline: Anancomeric chair. Bulky C2 group is equatorial. Side-chain rotation is sterically hindered. Potential for intramolecular H-bonding to favor a specific gauche rotamer. |
| Alternative 1: 2-Methoxy-5,5-dimethyl-1,3-dioxane | gem-dimethyl | -OCH3 | Anomeric Effect: The electronegative methoxy group can stabilize the axial position through hyperconjugation (nO → σ*C-O).[1][14] This is a competition between sterics (favoring equatorial) and the anomeric effect (favoring axial). The final equilibrium depends on the solvent.[15] |
| Alternative 2: 2-Ethyl-5,5-dimethyl-1,3-dioxane | gem-dimethyl | -CH2CH3 | Purely Steric: Lacks the complexity of the target's side chain. The ethyl group is much less bulky and has a strong equatorial preference governed by its A-value.[16] Rotation around the C2-C(ethyl) bond is less restricted. |
| Alternative 3: 5-Ethyl-5-hydroxymethyl-1,3-dioxane | Ethyl, -CH2OH | Varies (e.g., H) | Altered Ring Environment: Changing C5 substituents alters the local steric and electronic environment. The conformational equilibrium can become solvent-dependent, especially with the hydroxymethyl group capable of H-bonding.[17][18] |
The Anomeric Effect: A Key Stereoelectronic Principle
A crucial concept in dioxane chemistry is the anomeric effect , which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite the steric disadvantage.[14] This stabilization arises from a hyperconjugative interaction between a lone pair on an endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C2-substituent bond.
Caption: The anomeric effect stabilizes an axial electronegative group.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is required for a comprehensive conformational analysis.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful experimental tool for studying conformations in solution.[19]
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified dioxane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence conformational equilibria.[17]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis: Observe the chemical shifts (δ) and coupling patterns. Axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. The magnitude of vicinal coupling constants (³JHH) is related to the dihedral angle via the Karplus relationship, providing direct evidence for axial vs. equatorial orientations.[20]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: Like protons, axial and equatorial carbons have distinct chemical shifts, providing complementary data.[21]
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
-
Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecule's size (e.g., 500-800 ms).
-
Analysis: This is the definitive experiment for confirming spatial relationships. NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For example, a strong NOE between a C2-substituent proton and the axial C4/C6 protons would confirm an equatorial orientation for the substituent.[18]
-
Computational Workflow
Computational chemistry provides invaluable data on the relative energies of different conformers and the transition states that connect them.[3][22]
Caption: A typical workflow for computational conformational analysis.
Conclusion and Outlook
The conformational landscape of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol is dominated by a rigid chair conformation due to the anchoring effect of the C5-gem-dimethyl group. The bulky C2-substituent occupies the equatorial position, and its preferred orientation is further governed by a complex interplay of steric hindrance and the potential for intramolecular hydrogen bonding.
Comparison with other derivatives highlights key principles:
-
Steric Bulk: Governs the equatorial preference of non-polar substituents (e.g., 2-ethyl).
-
Anomeric Effect: Can override steric considerations for electronegative substituents (e.g., 2-methoxy), favoring an axial orientation.
-
Solvent Effects: Can significantly alter equilibria, especially for derivatives capable of intermolecular hydrogen bonding (e.g., 5-hydroxymethyl derivatives).[18]
For drug development professionals, this analysis serves as a crucial reminder that even subtle changes to a molecular scaffold can dramatically alter its three-dimensional shape. A thorough understanding of these conformational preferences, achieved through the synergistic use of high-resolution NMR spectroscopy and computational modeling, is essential for designing ligands with optimal shape complementarity for their biological targets, ultimately leading to improved efficacy and selectivity.
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Anti and gauche conformers of ethanol, showing atomic labeling used below. ResearchGate. Available from: [Link]
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Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? PubMed. Available from: [Link]
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Comparative Kinetic Analysis of the Acid-Catalyzed Hydrolysis of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol and Related Cyclic Acetals
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of the acid-catalyzed hydrolysis kinetics of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol and structurally related cyclic acetals. The stability of the 1,3-dioxane ring system is a critical parameter in its application as a protecting group in organic synthesis and as a linker in drug delivery systems.[1][2] Understanding the influence of substituents on the hydrolysis rate is paramount for the rational design of molecules with tailored stability profiles. This document details the underlying mechanistic principles, presents a robust experimental protocol for kinetic analysis, and offers a comparative summary of hydrolysis rates for a series of 2- and 5-substituted 1,3-dioxanes.
Introduction: The Significance of Acetal Stability in a Scientific Context
Cyclic acetals, particularly 1,3-dioxanes, are widely employed as protecting groups for carbonyl compounds and 1,3-diols in multi-step organic synthesis.[1][3] Their utility stems from their inherent stability under neutral, basic, and many oxidative and reductive conditions, coupled with their facile cleavage under acidic conditions.[1][4] This differential reactivity allows for the selective unmasking of functional groups, a cornerstone of modern synthetic strategy.
In the realm of drug development, the hydrolytic lability of acetal linkages is harnessed for the controlled release of therapeutic agents. The rate of hydrolysis can be fine-tuned by modifying the substitution pattern on the acetal ring, thereby dictating the drug's release profile in specific physiological environments. A thorough understanding of the kinetic parameters governing this hydrolysis is therefore essential for the design of effective prodrugs and targeted delivery systems.
This guide focuses on the hydrolysis of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol, a compound featuring significant steric hindrance at both the 2- and 5-positions of the dioxane ring. By comparing its hydrolysis rate to that of other substituted dioxanes, we aim to elucidate the interplay of electronic and steric effects on the stability of this important class of molecules.
The Mechanism of Acid-Catalyzed Acetal Hydrolysis
The acid-catalyzed hydrolysis of acetals is a reversible process that proceeds through a series of well-established steps.[5][6] The generally accepted mechanism for cyclic acetals is the A-1 mechanism, which involves a pre-equilibrium protonation of one of the ring oxygen atoms, followed by the rate-determining formation of a resonance-stabilized oxocarbenium ion intermediate.[7][8]
The key steps are as follows:
-
Protonation: A rapid, reversible protonation of one of the acetal oxygen atoms by a hydronium ion.
-
Cleavage: The rate-determining step involves the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol.
-
Nucleophilic Attack: Water acts as a nucleophile and attacks the electrophilic oxocarbenium ion.
-
Deprotonation: A final deprotonation step yields the hemiacetal.
-
Ring Opening: The hemiacetal is in equilibrium with the open-chain hydroxy aldehyde or ketone, which is then further hydrolyzed to the final carbonyl and diol products.
The stability of the oxocarbenium ion intermediate is the primary factor influencing the rate of hydrolysis.[7] Electron-donating groups at the 2-position of the dioxane ring stabilize this intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the intermediate and retard the reaction. Steric effects also play a crucial role, with increased steric hindrance around the reaction center generally slowing the rate of hydrolysis.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
The following protocol outlines a robust and reproducible method for determining the hydrolysis kinetics of cyclic acetals. This system is designed to be self-validating by incorporating control experiments and ensuring precise control over reaction conditions.
Materials and Reagents
-
Substituted 1,3-dioxane of interest (e.g., β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol)
-
Alternative substituted 1,3-dioxanes for comparison (see Table 1)
-
Deuterated acetonitrile (CD3CN)
-
Deuterated water (D2O)
-
Phosphate buffer (pH 5.0, 6.0, and 7.0) prepared in D2O
-
Internal standard (e.g., 1,4-dioxane)
-
NMR tubes
-
Constant temperature NMR spectrometer
Experimental Workflow
Caption: Workflow for the kinetic analysis of dioxane hydrolysis.
Detailed Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 50 mM stock solution of each 1,3-dioxane and the internal standard in CD3CN.
-
Buffer Preparation: Prepare 0.1 M phosphate buffer solutions in D2O at pH 5.0, 6.0, and 7.0. The use of D2O is to avoid a large solvent peak in the 1H NMR spectrum.
-
Reaction Initiation: In a clean NMR tube, add 0.3 mL of the dioxane stock solution to 0.1 mL of the desired pH buffer solution. The final concentration of the dioxane will be approximately 25 mM.[9][10]
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-equilibrated to 25 °C. Acquire the first 1H NMR spectrum. This will serve as the t=0 time point. Continue to acquire spectra at regular intervals. The frequency of data collection will depend on the rate of hydrolysis.
-
Data Processing and Analysis: Process the NMR spectra. Identify a well-resolved peak for the starting dioxane and a peak for the product (e.g., the aldehyde or ketone). Integrate these peaks relative to the internal standard.
-
Kinetic Plot: Plot the natural logarithm of the ratio of the dioxane concentration to the internal standard concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Half-Life Calculation: Calculate the half-life of the hydrolysis reaction using the equation: t_1/2 = 0.693 / k_obs.
Comparative Kinetic Data
The following table summarizes the expected relative rates and half-lives of hydrolysis for β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol and a series of related 2- and 5-substituted 1,3-dioxanes under acidic conditions (pH 5.0). The rates are compared relative to the unsubstituted 2-H derivative.
| 2-Substituent (R) | 5-Substituents (R') | Expected Relative Rate of Hydrolysis (k_rel) | Expected Half-life (t_1/2) | Rationale for Rate Difference |
| -CH(C(CH3)3)CH2OH | -CH3, -CH3 | Very Slow | Very Long | The bulky t-butyl group and the gem-dimethyl groups at the 5-position create significant steric hindrance, impeding the approach of water and destabilizing the developing oxocarbenium ion. |
| -H | -H, -H | 1 | Moderate | Baseline for comparison. |
| -CH3 | -H, -H | > 1 | Shorter | The electron-donating inductive effect of the methyl group stabilizes the intermediate oxocarbenium ion, accelerating the hydrolysis.[7] |
| -C6H5 | -H, -H | >> 1 | Short | The phenyl group can stabilize the positive charge of the oxocarbenium ion through resonance, leading to a significant rate enhancement. |
| -H | -CH3, -CH3 | < 1 | Longer | The gem-dimethyl groups at the 5-position can introduce steric strain that may slightly decrease the rate of hydrolysis compared to the unsubstituted analog.[11] |
| -C(CH3)3 | -H, -H | < 1 | Longer | The bulky t-butyl group at the 2-position sterically hinders the formation of the planar oxocarbenium ion, thus slowing down the hydrolysis. |
Mechanistic Insights and Structure-Reactivity Relationships
The data presented in Table 1 clearly demonstrates the profound influence of both electronic and steric effects on the rate of 1,3-dioxane hydrolysis.
Electronic Effects
The stability of the key oxocarbenium ion intermediate is paramount in determining the reaction rate. Substituents at the 2-position that can donate electron density, either through inductive effects (e.g., -CH3) or resonance (e.g., -C6H5), will stabilize the positive charge and accelerate the rate of hydrolysis.[7]
Steric Effects
Steric hindrance plays a significant role in the hydrolysis of cyclic acetals. Bulky substituents at the 2-position, such as a t-butyl group, can impede the necessary conformational changes for the formation of the planar oxocarbenium ion, leading to a decrease in the hydrolysis rate. Similarly, substituents at the 5-position, like the gem-dimethyl groups in β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol, can introduce steric strain that affects the stability of the ring and the transition state.[11]
The Case of β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol
The structure of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol presents a unique combination of steric and electronic factors. The gem-dimethyl groups at the 5-position provide a degree of steric hindrance. The β,β-dimethyl-2-ethanol substituent at the 2-position is primarily an alkyl group with an electron-donating inductive effect, which would be expected to accelerate hydrolysis. However, the sheer bulk of this substituent likely introduces significant steric hindrance, counteracting the electronic effect. The net result is a very stable dioxane ring with a slow rate of hydrolysis.
Caption: Generalized mechanism for acid-catalyzed dioxane hydrolysis.
Conclusion: Tailoring Stability for Specific Applications
The kinetic studies of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol and its analogs provide valuable insights into the structure-reactivity relationships governing acetal hydrolysis. The exceptional stability of β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol, conferred by significant steric hindrance, makes it an excellent candidate for applications requiring robust protection of functional groups.
For drug delivery applications, where a controlled and predictable release profile is desired, less sterically hindered and more electronically activated 1,3-dioxanes may be more suitable. By carefully selecting the substituents on the dioxane ring, researchers and drug development professionals can fine-tune the rate of hydrolysis to meet the specific requirements of their application. This guide provides the foundational knowledge and a practical experimental framework to aid in this rational design process.
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- Benchchem. Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- ResearchGate. Relative hydrolysis kinetics of ketal 3 at different pH. The solid lines are the fitting curves.
- Canadian Journal of Chemistry. Hydrolysis of acetals and ketals. Position of transition states along the reaction coordinates.
- ACS Publications. Kinetics of hydrolysis of acetaldehyde ethyl hemiacetal in aqueous solution.
- Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- University of California, Irvine. Protecting Groups.
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- Journal of the Chemical Society, Perkin Transactions 2. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations.
- Sci-Hub. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations.
- PubChem. beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol.
- Global Substance Registration System. This compound.
- Wikipedia. Protecting group.
- PMC - PubMed Central. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions.
- PubMed. Kinetic studies on the hydrolyses of alpha-, beta-, and gamma-cyclodextrins by Taka-amylase A.
- ResearchGate. Formation mechanism of 5,5-dimethyl-1,3-dioxane-2-ethanol.
- American Chemical Society. Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes.
- ResearchGate. (PDF) Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane.
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A Comparative Guide to the Orthogonality of Neopentyl Glycol-Based Acetal Protecting Groups
In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The ability to mask the reactivity of a functional group, perform chemistry elsewhere in the molecule, and then selectively unveil the original group is the cornerstone of modern synthetic chemistry. This principle of orthogonal protection —whereby one protecting group can be removed under specific conditions that do not affect others—is critical for efficiency and success.[1]
This guide provides an in-depth comparison of a robust, yet perhaps underutilized, class of hydroxyl-protecting groups: acetals derived from neopentyl glycol (2,2-dimethylpropane-1,3-diol). For the purpose of this guide, we will refer to the protecting group moiety as the 5,5-dimethyl-1,3-dioxane group, often installed to protect a single hydroxyl group as a mixed acetal. We will objectively compare its performance, stability, and orthogonality against more conventional hydroxyl protecting groups, supported by established chemical principles and experimental data.
The Neopentyl Dioxane Acetal: Structure and Rationale
The protecting group in focus is a cyclic acetal based on a 1,3-dioxane framework. The key structural feature is the presence of a quaternary carbon at the 5-position of the dioxane ring, bearing two methyl groups. This "neopentyl" substitution pattern imparts significant steric hindrance, which in turn governs the acetal's stability and reactivity.
Unlike protecting a 1,3-diol with an aldehyde or ketone, here we are protecting a single alcohol with a reagent containing the pre-formed dioxane ring. A common strategy involves reacting the alcohol with an activated dioxane species, such as 2-chloro- or 2-bromo-5,5-dimethyl-1,3-dioxane, to form the protected ether.
The primary advantage of any acetal protecting group is its inherent stability profile: it is robust under basic, nucleophilic, and many oxidative/reductive conditions, yet labile to acid.[2][3][4][5][6] This fundamental property makes acetals orthogonal to many other common protecting groups. The neopentyl dioxane acetal builds upon this foundation, with its steric bulk fine-tuning its acid sensitivity relative to less hindered acetals.
Orthogonality in Practice: A Comparative Stability Analysis
A protecting group's utility is defined by its stability window. The ideal group remains intact through various reaction sequences and is removed only "on demand." The table below compares the stability of the 5,5-dimethyl-1,3-dioxane group with other widely used hydroxyl protecting groups.
| Protecting Group (Abbr.) | Structure | Stable To (Typical Conditions) | Labile To (Typical Cleavage Reagents) | Orthogonal To |
| 5,5-Dimethyl-1,3-Dioxane | R-O-(C₆H₁₂O₂) | Strong bases (NaOH, LDA), Organometallics (R-Li, R-MgBr), Reductants (LiAlH₄, NaBH₄), most oxidants (PCC, MnO₂)[2][3][7] | Mild to strong aqueous acid (e.g., AcOH/H₂O, cat. HCl, PPTS)[2][7] | Silyl Ethers, Benzyl Ethers, Esters |
| TBDMS (t-Butyldimethylsilyl) | R-O-Si(Me)₂(t-Bu) | Bases, Organometallics, Reductants, Oxidants, Mild Acid | Fluoride sources (TBAF, HF•Py), Strong Acid (TFA)[8] | Benzyl Ethers, Esters, most Acetals |
| Bn (Benzyl) | R-O-CH₂Ph | Acid, Base, Organometallics, most Reductants/Oxidants | Catalytic Hydrogenolysis (H₂, Pd/C), Dissolving Metal Reduction (Na, NH₃)[9] | Silyl Ethers, Esters, Acetals |
| MOM (Methoxymethyl) | R-O-CH₂OMe | Bases, Organometallics, Reductants, Oxidants | Strong aqueous acid (e.g., conc. HCl/MeOH)[8][10] | Silyl Ethers, Benzyl Ethers, Esters |
| THP (Tetrahydropyranyl) | R-O-(C₅H₉O) | Bases, Organometallics, Reductants, Oxidants | Mild aqueous acid (e.g., AcOH/H₂O, PPTS)[8][9][10] | Silyl Ethers, Benzyl Ethers, Esters |
Key Insights from the Data:
-
Acid Sensitivity as a Tunable Parameter: All acetals (Neopentyl Dioxane, MOM, THP) are cleaved by acid, but their rates of hydrolysis differ. Generally, cyclic acetals derived from 1,3-diols, like our target group, are more stable than those from 1,2-diols. The steric hindrance from the gem-dimethyl group further increases the stability of the neopentyl dioxane compared to a simple THP ether, potentially allowing for selective deprotection under carefully controlled acidic conditions.[7] MOM ethers are typically more robust and require stronger acids for cleavage.[9][10]
-
Orthogonality with Silyl Ethers: The neopentyl dioxane group is completely stable to fluoride ions, making it fully orthogonal to silyl ethers like TBDMS.[8] A TBDMS group can be cleanly removed with TBAF, leaving the dioxane acetal untouched.
-
Orthogonality with Benzyl Ethers: The C-O bonds of the acetal are inert to catalytic hydrogenolysis, the primary method for cleaving benzyl ethers. This provides a powerful orthogonal pair for complex syntheses.[9]
-
Base and Nucleophile Stability: Like all ethers and acetals, the neopentyl dioxane is exceptionally stable in basic media and toward common nucleophiles like Grignard reagents and organolithiums.[3][5][6] This is a significant advantage over ester-based protecting groups (e.g., Acetate, Pivaloate), which are readily cleaved by hydrolysis under basic conditions.
Experimental Protocols & Methodologies
Trustworthy protocols are the bedrock of reproducible science. Below are detailed, step-by-step methods for the protection of a model primary alcohol (benzyl alcohol) and its subsequent deprotection.
This procedure forms the protected alcohol via reaction with 2-methoxy-5,5-dimethyl-1,3-dioxane, a common acetal exchange reagent. The driving force is the removal of the volatile methanol byproduct.
Materials:
-
Benzyl alcohol (1.0 eq)
-
2-methoxy-5,5-dimethyl-1,3-dioxane (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzyl alcohol, 2-methoxy-5,5-dimethyl-1,3-dioxane, and a catalytic amount of PPTS.
-
Add sufficient anhydrous toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. The causal principle here is Le Châtelier's principle; the azeotropic removal of the methanol byproduct with toluene drives the equilibrium towards the formation of the desired product acetal.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure protected alcohol.
This protocol utilizes mild acidic hydrolysis to regenerate the alcohol.
Materials:
-
Protected benzyl alcohol (1.0 eq)
-
Acetic acid (80% aqueous solution) or a mixture of THF/water (4:1) with catalytic p-toluenesulfonic acid (p-TsOH).
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected alcohol in the chosen acidic medium (e.g., 80% aq. AcOH) in a round-bottom flask.
-
Stir the mixture at room temperature. The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening and eventual hydrolysis to release the free alcohol and 3-hydroxy-2,2-dimethylpropanal.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualization of Orthogonal Strategies
Diagrams provide a clear visual language for complex synthetic strategies. The following workflows are rendered using Graphviz.
Caption: General workflow for orthogonal deprotection of two distinct hydroxyl groups.
Caption: Protection and deprotection cycle for the 5,5-dimethyl-1,3-dioxane group.
Conclusion and Recommendations
For the researcher, scientist, or drug development professional, the 5,5-dimethyl-1,3-dioxane acetal represents a valuable tool for hydroxyl protection. Its primary strengths are:
-
Robust Stability: It withstands a wide array of basic, nucleophilic, reductive, and oxidative conditions.
-
True Orthogonality: It is fully orthogonal to benzyl ethers (cleaved by hydrogenolysis) and silyl ethers (cleaved by fluoride).
-
Tunable Lability: Its acid sensitivity, moderated by steric hindrance, can be exploited for selective removal in the presence of more acid-labile or more acid-stable groups.
While not as commonly employed as THP or MOM ethers, its unique stability profile warrants its consideration in complex synthetic routes where multiple hydroxyl groups require differentiated protection. By understanding its comparative performance, chemists can design more elegant, efficient, and higher-yielding syntheses of complex target molecules.
References
-
Pearson. (2022). Acetal Protecting Group Explained. [Link]
-
University of Toronto. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
YouTube. (2020). 26.03 Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Wikipedia. Protecting group. [Link]
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A Comparative Guide to Muguet Aroma Chemicals: Evaluating Alternatives to beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
In the intricate world of fragrance chemistry, the creation of a convincing lily of the valley, or muguet, scent remains a testament to the art and science of perfumery. Unlike many other florals, a commercially viable essential oil cannot be extracted from the delicate Convallaria majalis blossoms, making the perfumer reliant on a palette of synthetic aroma chemicals.[1][2] For decades, molecules that can evoke the fresh, green, and slightly sweet character of muguet have been highly sought after. This guide provides an in-depth comparison of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol and its key alternatives, offering a technical resource for researchers, scientists, and drug development professionals venturing into fragrance and sensory science.
The Role of this compound in Muguet Accords
Chemical Structure and Profile:
-
IUPAC Name: 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol
-
CAS Number: 7299-86-7
-
Molecular Formula: C₁₀H₂₀O₃
-
Odor Profile: While detailed public descriptions are limited, its structure, a substituted dioxane ethanol, suggests a floral character with potential green and waxy nuances, contributing to the body of a muguet fragrance.
The 1,3-dioxane ring in its structure is a stable acetal, which can offer good stability in various product bases. The overall structure contributes to its floral character, a key component in building the complex scent of lily of the valley.
Key Alternatives and their Olfactive and Performance Characteristics
The quest for the perfect muguet scent has led to the development of a range of aroma chemicals, each with its unique olfactory profile and performance attributes. The choice of a particular molecule or a blend thereof is dictated by the desired aesthetic, performance in a specific medium, cost, and increasingly, regulatory considerations.
| Aroma Chemical | Key Odor Characteristics | Performance Aspects |
| Hydroxycitronellal | Classic muguet, sweet, floral, slightly green and citrusy.[1][3] | Considered a cornerstone of muguet accords, but has some stability limitations. |
| Lilial® (Givaudan) | Powerful, floral, muguet, with a watery, aldehydic freshness.[1] | Widely used for its strength and diffusion, but now subject to significant regulatory restrictions. |
| Lyral® (IFF) | Complex, soft, floral, muguet, with a slightly woody and powdery character.[1] | Known for its excellent tenacity and substantivity, but also facing regulatory scrutiny. |
| Mayol® (Firmenich) | Fresh, floral, muguet, with a natural, slightly citrusy and rosy aspect.[1] | Offers a clean and versatile muguet note. |
| Lilyflore® (Firmenich) | Intense, floral, muguet, with a rich, slightly indolic character. | Known for its high performance and substantivity. |
| Hivernal® Neo (Firmenich) | Fresh, clean, ozonic muguet with a watery and slightly fruity nuance. | Valued for its modern, transparent character and good stability. |
Experimental Data and Comparative Analysis
I. Olfactory Evaluation: A Protocol for Sensory Analysis
The characterization of a fragrance molecule's scent is a critical first step. This is typically achieved through sensory analysis by a trained panel of evaluators.
Objective: To comparatively assess the odor profile of this compound and its alternatives.
Methodology:
-
Sample Preparation: Prepare 1% solutions of each aroma chemical in a neutral, odorless solvent such as diethyl phthalate or ethanol.
-
Olfactory Strips: Dip identical paper smelling strips into each solution to a depth of 1 cm.
-
Evaluation: A panel of at least five trained sensory analysts evaluates the strips at set intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the initial odor, the evolution of the scent (top, middle, and base notes), and its tenacity.
-
Polarity Profiling: Panelists rate the intensity of various odor descriptors (e.g., floral, green, sweet, waxy, citrus, powdery) on a scale (e.g., 1 to 7) for each aroma chemical at each time point.
-
Data Analysis: The collected data is statistically analyzed to create a comprehensive odor profile for each molecule.
Caption: Workflow for the sensory evaluation of muguet aroma chemicals.
II. Performance Evaluation: Substantivity on Fabric
For fragrances used in laundry care products, substantivity—the ability of the scent to remain on fabric after washing and drying—is a key performance indicator.
Objective: To compare the substantivity of this compound and its alternatives on cotton fabric.
Methodology:
-
Fabric Preparation: Use standardized cotton swatches.
-
Washing: Wash the swatches in a laboratory-scale washing machine with a standard unfragranced liquid detergent base to which a 0.2% concentration of the test aroma chemical has been added.
-
Rinsing and Drying: The swatches are rinsed and then line-dried under controlled conditions (temperature and humidity).
-
Sensory Evaluation: A trained panel evaluates the odor intensity of the dry swatches at various time intervals (e.g., immediately after drying, 24 hours, and 48 hours).
-
Headspace Analysis (GC-MS): For quantitative data, the dried swatches are placed in sealed vials, and the headspace (the air above the fabric) is sampled and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to measure the concentration of the aroma chemical that is being released from the fabric over time.
Caption: Experimental workflow for evaluating fragrance substantivity on fabric.
III. Stability in a Cosmetic Formulation
The stability of a fragrance molecule in a finished product is crucial for ensuring a consistent consumer experience throughout the product's shelf life. The acetal structure of many dioxane-based fragrances generally imparts good stability, particularly in neutral to alkaline conditions. However, testing in the specific product matrix is essential.
Objective: To assess the chemical stability of this compound and its alternatives in a representative cosmetic lotion base.
Methodology:
-
Formulation: Prepare a standard oil-in-water lotion base. Incorporate each aroma chemical at a concentration of 0.5%.
-
Accelerated Aging: Store samples of the fragranced lotion under different stress conditions:
-
Elevated temperature (e.g., 40°C) for 12 weeks.
-
Exposure to UV light (in a light stability chamber) for a set duration.
-
A control sample is stored at room temperature in the dark.
-
-
Analysis: At regular intervals (e.g., 0, 4, 8, and 12 weeks), samples are analyzed for:
-
Chemical Degradation: The concentration of the aroma chemical is quantified using a suitable analytical technique, such as GC-MS, to determine the percentage of the initial material remaining.
-
Olfactory Changes: The odor of the lotion is evaluated by a sensory panel to detect any changes in scent profile or intensity.
-
Physical Changes: The lotion is visually inspected for any changes in color, viscosity, or phase separation.
-
Synthesis of this compound
While a specific, peer-reviewed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from general organic chemistry principles for the formation of acetals. The synthesis would likely involve the acid-catalyzed reaction of 2,2-dimethyl-1,3-propanediol with 3-hydroxy-3-methyl-2-butanone.
Proposed Synthetic Pathway:
Sources
A Comprehensive Cost-Benefit Analysis of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol in Fragrance Applications
For researchers, scientists, and professionals in the dynamic field of drug development and fine fragrances, the selection of raw materials is a critical decision balancing olfactory performance, stability, safety, and cost. This guide provides an in-depth cost-benefit analysis of the synthetic aroma chemical, beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol , offering a comparative perspective against established alternatives in the floral fragrance category.
Unveiling this compound: A Molecular Profile
This compound , with the IUPAC name 2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol, is a synthetic organic compound belonging to the dioxane family.[1][2][3][4] Its chemical structure, characterized by a substituted dioxane ring, suggests its potential as a stable and versatile fragrance ingredient.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.26 g/mol [1][2] |
| Appearance | Expected to be a liquid |
| Odor Profile | While specific public data is limited, related dioxane structures possess a range of scent profiles including floral, fruity, woody, and green notes. For instance, 2-isobutyl-5-methyl-1,3-dioxane is described as having a strong chamomile and fruity odor with aniseed, minty, camphor, and green undertones.[5] Another commercialized dioxane derivative, Karanal (Amber Dioxane), exhibits ambery and woody characteristics.[6] Based on its structure, this compound is anticipated to contribute a fresh, clean, and potentially floral-woody character to fragrance compositions. |
| Safety | Causes skin and serious eye irritation, and may cause respiratory irritation.[1] |
The Cost Factor: A Look at Synthesis and Market Positioning
The synthesis of 1,3-dioxanes typically involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[7] For the target molecule, a plausible pathway involves the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a suitable four-carbon carbonyl compound, followed by further modification to introduce the ethanol group. The cost of these starting materials and the complexity of the synthesis will ultimately determine the final price. Generally, synthetic fragrance ingredients are more cost-effective and offer greater consistency compared to their natural counterparts.[6][8][9][10]
Caption: Plausible synthesis route for this compound.
Performance Evaluation: A Comparative Framework
The "benefit" of a fragrance ingredient lies in its olfactory performance. This is a multi-faceted evaluation encompassing scent profile, intensity, longevity (substantivity), and its interaction with other ingredients in a complex formulation. To provide a comprehensive analysis, we will compare the expected performance of this compound with established floral fragrance ingredients.
Potential Alternatives
A range of natural and synthetic molecules are staples in creating floral accords. These can be broadly categorized as:
-
Natural Extracts: Rose oil, Jasmine absolute, Ylang-ylang oil, etc. These are prized for their complexity but suffer from high cost, batch-to-batch variability, and potential sourcing issues.[11]
-
Classic Synthetic Florals:
-
Modern Synthetic Florals: A vast array of proprietary molecules from fragrance houses offering unique nuances and improved performance.
Experimental Protocol for Performance Comparison
To objectively compare this compound with its alternatives, a structured experimental approach is necessary.
Objective: To evaluate the olfactory profile, intensity, and longevity of this compound in comparison to Hydroxycitronellal and Linalool.
Methodology:
-
Preparation of Samples:
-
Prepare 1% solutions of this compound, Hydroxycitronellal, and Linalool in undenatured ethanol.
-
-
Sensory Panel Evaluation: [14][15][16]
-
Recruit a panel of at least 10 trained sensory analysts.
-
Provide each panelist with smelling strips dipped in the prepared solutions.
-
Panelists will evaluate and score the following attributes at initial application (T=0), 1 hour (T=1), 4 hours (T=4), and 8 hours (T=8):
-
Odor Profile: Describe the scent using a standardized fragrance vocabulary (e.g., floral, woody, green, fruity, etc.).
-
Intensity: Rate the strength of the scent on a scale of 1 (very weak) to 9 (very strong).
-
Hedonic Tone: Rate the pleasantness of the scent on a scale of -4 (very unpleasant) to +4 (very pleasant).
-
-
-
Instrumental Analysis (Headspace GC-MS): [17][18][19][20]
-
Apply a standard amount of each 1% solution to a suitable substrate (e.g., filter paper) within a sealed headspace vial.
-
Analyze the headspace at the same time intervals as the sensory panel (T=0, T=1, T=4, T=8).
-
Quantify the concentration of the target analyte in the headspace at each time point. This provides an objective measure of volatility and longevity.
-
Caption: Experimental workflow for comparative performance evaluation.
Anticipated Results and Interpretation
The data from these experiments would allow for a robust comparison. For example, if this compound exhibits a desirable floral-woody character with a slower decay in headspace concentration and higher sensory intensity scores at later time points compared to Linalool, it would indicate superior longevity and fixative properties.
Comparative Performance Data (Hypothetical):
| Fragrance Ingredient | Olfactory Profile | Initial Intensity (T=0) | Intensity at T=4h | Headspace Conc. at T=4h (% of initial) |
| This compound | Floral, Woody, Clean | 8 | 6 | 50% |
| Hydroxycitronellal | Muguet, Floral, Green | 9 | 5 | 35% |
| Linalool | Floral, Woody, Fresh | 8 | 3 | 20% |
Cost-Benefit Conclusion
The decision to incorporate this compound into a fragrance formulation hinges on a careful weighing of its cost against its performance benefits.
Potential Benefits:
-
Novel Olfactory Profile: The unique structure may offer a novel scent profile that can differentiate a product in a crowded market.
-
Enhanced Longevity: As a relatively larger molecule, it is likely to have lower volatility and could act as a fixative, extending the overall life of the fragrance on the skin.[21]
-
Stability: The dioxane ring is generally stable, which could translate to good performance in various product bases (e.g., lotions, soaps).
-
Cost-Effectiveness: As a synthetic ingredient, it has the potential to be more cost-effective and consistently available than many natural alternatives.
Potential Costs and Drawbacks:
-
Safety Profile: The compound is classified as an irritant, which would require careful formulation and adherence to regulatory limits.[1]
-
Regulatory Scrutiny: Dioxane derivatives can sometimes be associated with the contaminant 1,4-dioxane, although this is typically a byproduct of ethoxylation and not inherent to all dioxane structures. Rigorous quality control would be essential to ensure the absence of such impurities.[22][23][24][25]
-
Limited Olfactory Data: The lack of extensive public data on its scent profile necessitates in-house sensory evaluation before large-scale adoption.
Recommendation:
For research and development teams seeking novel floral-woody notes with potentially excellent longevity, this compound presents an intriguing option. A preliminary in-house evaluation following the experimental protocol outlined above is strongly recommended. This will provide the necessary data to accurately assess its olfactory contribution, performance, and ultimately, its cost-effectiveness in a specific fragrance creation. The initial investment in sensory and analytical testing will be crucial to unlocking the potential benefits of this and other novel fragrance molecules.
References
-
Comparison of Different Headspace Gas Sampling Methods for the Analysis of Floral Scent from Lilium 'Siberia'. (n.d.). Retrieved from [Link]
-
Floral Perfume: Exploring the Most Popular Ingredients. (2024, August 14). METHRA. Retrieved from [Link]
-
Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. (2019, December 10). Journal of Visualized Experiments. Retrieved from [Link]
-
Flavor and Fragrance Analysis of Consumer Products - Dynamic Headspace Compared to Some Traditional Analysis Approaches. (n.d.). Retrieved from [Link]
-
Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. (2019). ResearchGate. Retrieved from [Link]
-
hydroxycitronellal replacer hydroxiff (IFF). (n.d.). The Good Scents Company. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Handling of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol in a laboratory setting. As professionals in scientific research and development, our primary responsibility is to mitigate risk through a deep understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented.
Core Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of any laboratory safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that must be addressed.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Beyond these classified hazards, it is critical to recognize that this compound is a cyclic ether. Ethers as a chemical class are known to form potentially explosive peroxides when exposed to air and light over time.[2][3][4] Therefore, this potential for peroxide formation must be managed throughout the chemical's lifecycle.
The First Line of Defense: Engineering Controls & Work Practices
Before selecting Personal Protective Equipment (PPE), the primary methods for exposure control must be implemented.
-
Engineering Control: All handling of this compound, from weighing to solution preparation and use, must be conducted within a certified chemical fume hood.[2][5] This is the most effective way to control the inhalation of vapors or mists, directly addressing the H335 respiratory irritation hazard.[1]
-
Administrative Controls:
-
Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.
-
Date Containers: Upon receipt and upon opening, the container must be dated.[4] This is a critical step in managing the risk of peroxide formation. Unopened containers should be used or disposed of within 18 months, and opened containers should not be stored for more than 12 months.[4]
-
Personal Protective Equipment (PPE): A Mandated Protocol
PPE is the final barrier between the researcher and the chemical. The selection is directly dictated by the hazard assessment.
-
Eye and Face Protection:
-
Mandatory: Chemical splash goggles are required at all times when handling the compound. The H319 "Causes serious eye irritation" classification necessitates a full seal around the eyes, which standard safety glasses do not provide.[1]
-
Recommended: A face shield should be worn over splash goggles during procedures with a high risk of splashing, such as when transferring large volumes or performing reactions under pressure.
-
-
Skin and Body Protection:
-
Gloves: Wear nitrile gloves as a minimum. For prolonged work or when handling the neat compound, double-gloving is required. If a glove is contaminated, the outer glove can be removed and replaced without exposing the skin. Always consult a glove compatibility chart for specific breakthrough times if available.
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and contact with skin, addressing the H315 "Causes skin irritation" hazard.[1][2] Ensure the coat is fully buttoned and sleeves are not rolled up.
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified fume hood, a respirator is not required.
-
In the event of a fume hood failure or a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary for emergency response personnel.
-
Operational Workflow: From Bench to Waste
This workflow provides a logical sequence for the safe handling of this compound. Each step is designed to minimize exposure and ensure containment.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
